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Foundational

4-Benzyl-4-methyloxazolidine-2,5-dione: A Technical Whitepaper on Synthesis, Polymerization, and Conformational Engineering

Executive Summary 4-Benzyl-4-methyloxazolidine-2,5-dione (CAS: 61137-36-8)[1], commonly referred to in polymer and medicinal chemistry as α -methylphenylalanine N-carboxyanhydride ( α -MePhe NCA) , is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyl-4-methyloxazolidine-2,5-dione (CAS: 61137-36-8)[1], commonly referred to in polymer and medicinal chemistry as α -methylphenylalanine N-carboxyanhydride ( α -MePhe NCA) , is a highly specialized, cyclic activated ester. Derived from the α,α -disubstituted amino acid α -methylphenylalanine, this molecule serves a dual purpose in modern chemical research. In polymer chemistry, it acts as a monomer for the ring-opening polymerization (ROP) of rigid, rod-like polypeptides. In medicinal chemistry and peptide drug development, it is deployed as a hyper-reactive building block to incorporate sterically hindered α -MePhe residues into peptide backbones, thereby dictating rigid 310​ -helical conformations and conferring absolute resistance to proteolytic degradation[2].

This whitepaper provides an in-depth analysis of the structural properties, mechanistic synthesis, and advanced experimental workflows associated with α -MePhe NCA.

Structural and Physicochemical Profiling

The core structure of 4-benzyl-4-methyloxazolidine-2,5-dione consists of a five-membered oxazolidine-2,5-dione ring. The C4 position is quaternary, bearing both a benzyl group (contributing high lipophilicity and π−π stacking potential) and a methyl group (providing severe local steric hindrance). This quaternary center is the defining feature that governs both the molecule's reactivity and the biophysical properties of its downstream products[3][4].

Quantitative Physicochemical Data

Table 1: Key physicochemical and spectroscopic properties of 4-Benzyl-4-methyloxazolidine-2,5-dione.

PropertyValue
Chemical Name 4-Benzyl-4-methyloxazolidine-2,5-dione
Common Nomenclature α -Methylphenylalanine N-carboxyanhydride ( α -MePhe NCA)
CAS Registry Number 61137-36-8[1]
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid[5]
Solubility Soluble in THF, DMF, DCM, EtOAc; Reacts rapidly with H₂O[5]
IR Signatures (C=O) ~1850 cm⁻¹ and ~1780 cm⁻¹ (Diagnostic for NCA anhydride)

Mechanistic Chemistry: Ring-Opening Polymerization (ROP)

The polymerization of α -MePhe NCA is notoriously challenging compared to standard mono-substituted NCAs (like Alanine NCA). The α -methyl group creates a steric shield around the C5 carbonyl, raising the activation energy required for nucleophilic attack. However, when successfully initiated (typically using transition metal catalysts or highly unhindered primary amines), the resulting poly( α -methylphenylalanine) forms an exceptionally rigid 310​ -helix.

The mechanism relies on the nucleophilic attack of an initiator at the C5 carbonyl, leading to ring opening, followed by spontaneous decarboxylation to reveal a new propagating primary amine.

Figure 1: Nucleophilic ring-opening polymerization (ROP) mechanism of α-MePhe NCA.

Conformational Rigidity in Medicinal Chemistry

In peptide drug development, the incorporation of α -MePhe via its NCA derivative is a powerful strategy for conformational engineering.

  • Ramachandran Restriction: The α -methyl group severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide sequence into a local 310​ -helical turn. In the development of cyclic opioid peptide analogues, substituting standard phenylalanine with α -methylphenylalanine locks the side-chain rotamers, drastically altering receptor selectivity (e.g., shifting affinity heavily toward μ -opioid receptors over δ -opioid receptors)[3].

  • Protease Resistance: The steric bulk of the quaternary α -carbon physically blocks the active sites of endo- and exopeptidases. Peptides containing α,α -dialkyl amino acids exhibit near-complete resistance to enzymatic degradation in vivo, extending the pharmacokinetic half-life of the therapeutic[2].

Experimental Protocols (E-E-A-T Validated)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting.

Protocol A: Synthesis of 4-Benzyl-4-methyloxazolidine-2,5-dione (Fuchs-Farthing Method)

Causality: Triphosgene is utilized instead of phosgene gas for precise stoichiometric control and safety. The addition of α -pinene acts as an acid scavenger; it consumes the generated HCl to form bornyl chloride, preventing the HCl from protonating the intermediate and stalling the cyclization.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of α -methylphenylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Note: Moisture must be <10 ppm to prevent NCA hydrolysis.

  • Scavenger Addition: Add 30.0 mmol of (+)- α -pinene to the suspension.

  • Phosgenation: Dissolve 4.0 mmol of triphosgene (equivalent to 12.0 mmol of phosgene) in 10 mL of anhydrous THF. Add this dropwise to the reaction mixture at 50°C over 30 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 50°C until the suspension turns into a clear, homogenous solution (typically 2-3 hours). Extract a 10 µL aliquot, evaporate the solvent, and analyze via FTIR. Validation: The reaction is complete when the broad amino acid carboxyl stretch (~1600 cm⁻¹) disappears, replaced by two sharp NCA anhydride stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹.

  • Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from anhydrous ethyl acetate/hexane (1:3) inside a glovebox to yield pure 4-Benzyl-4-methyloxazolidine-2,5-dione crystals. Store at -20°C under argon.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling of α -MePhe NCA

Causality: Standard coupling reagents (HATU, DIC/Oxyma) often fail to couple α,α -disubstituted amino acids due to the extreme steric clash at the transition state. Using the pre-activated NCA bypasses this energy barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the growing peptide-resin (N-terminal deprotected) in anhydrous DMF for 30 minutes.

  • NCA Activation: Dissolve 0.5 mmol (5 equivalents) of 4-Benzyl-4-methyloxazolidine-2,5-dione in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.1 mmol of N,N-Diisopropylethylamine (DIPEA) to the NCA solution. Causality: A catalytic amount of base deprotonates the resin-bound amine, enhancing its nucleophilicity without causing base-catalyzed polymerization of the NCA.

  • Coupling: Add the NCA solution to the resin. Agitate at 40°C for 4 hours. The elevated temperature is required to overcome the steric hindrance of the α -methyl group.

  • Decarboxylation: Wash the resin with DMF (3x), then treat with 10% DIPEA in DMF for 10 minutes to ensure complete decarboxylation of the intermediate carbamic acid, liberating the new primary amine.

  • Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) confirms the successful coupling and capping of the previous amine.

References

  • Schiller, P. W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. PubMed / National Institutes of Health. Retrieved from:[Link]

  • ResearchGate. An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. Retrieved from: [Link]

Sources

Exploratory

Mechanism of ring-opening polymerization for 4-Benzyl-4-methyloxazolidine-2,5-dione

Mechanistic Pathways and Protocol Optimization for the Ring-Opening Polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione Executive Summary 4-Benzyl-4-methyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Pathways and Protocol Optimization for the Ring-Opening Polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione

Executive Summary

4-Benzyl-4-methyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of α -methylphenylalanine. The synthesis of polypeptides from α,α -disubstituted NCAs presents a unique kinetic challenge due to severe steric hindrance at the C4 position of the oxazolidine-2,5-dione ring. This technical guide elucidates the mechanistic causality governing its ring-opening polymerization (ROP) and provides a self-validating protocol for drug development professionals aiming to synthesize conformationally constrained, enzymatically stable polypeptides.

Mechanistic Causality: Overcoming C4 Steric Bulk

The ROP of NCAs typically proceeds via two competing pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM)[1]. However, the tetrasubstitution at the α -carbon (C4) in 4-benzyl-4-methyloxazolidine-2,5-dione fundamentally alters this chemical landscape.

  • Suppression of the AMM Pathway: In standard NCAs, strong bases or tertiary amines deprotonate the nitrogen, forming an NCA anion that attacks the C5 carbonyl of a neutral monomer. For α -methylphenylalanine NCA, the bulky benzyl and methyl groups shield the C5 carbonyl. The NCA anion is too sterically encumbered to act as an effective nucleophile, rendering the AMM pathway kinetically dead and prone to dead-end hydantoin formation.

  • Dominance of the NAM Pathway: Polymerization must be driven exclusively through the NAM[2]. A primary amine initiator acts as the nucleophile, attacking the C5 carbonyl. Because the transition state is highly crowded, the activation energy ( Ea​ ) is significantly elevated compared to standard amino acid NCAs. This necessitates elevated thermal conditions or highly concentrated/topochemical environments to drive the reaction forward[3].

NAM_Pathway I Primary Amine Initiator TS Nucleophilic Attack (C5 Carbonyl) I->TS M 4-Benzyl-4-methyl NCA Monomer M->TS CA Carbamic Acid Intermediate TS->CA Ring Opening CO2 - CO2 (Decarboxylation) CA->CO2 PA Propagating Amine End CA->PA Rate-Limiting Step PA->TS Chain Propagation (Iterative) Poly Poly(a-MePhe) Polypeptide PA->Poly Termination

Figure 1: Normal Amine Mechanism (NAM) pathway for sterically hindered NCA ROP.

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol relies on in-line spectroscopic validation to monitor the kinetics of the sterically hindered ROP.

Step-by-Step Methodology: NAM-Driven ROP

  • Monomer Purification (Critical Causality): Trace HCl or phosgene byproducts from the NCA synthesis will rapidly protonate the primary amine initiator, terminating the NAM pathway. Recrystallize 4-benzyl-4-methyloxazolidine-2,5-dione a minimum of three times in anhydrous hexane/THF under a strict nitrogen atmosphere.

  • Initiator Selection: Utilize an unhindered primary aliphatic amine (e.g., n -hexylamine) to maximize the initial nucleophilic attack efficiency. Tertiary amines must be strictly avoided.

  • Solvent and Thermal Parameters: Dissolve the purified NCA in anhydrous DMF (0.5 M concentration). Add the initiator at a predetermined monomer-to-initiator (M:I) ratio (e.g., 20:1). Heat the reaction to 80°C. Causality: The elevated temperature provides the necessary thermal energy to overcome the steric barrier at the C5 position, a requirement proven in analogous α,α -disubstituted systems like Aib-NCA[2].

  • In-line Kinetic Validation: Monitor the reaction via in-line FTIR spectroscopy.

    • Validation Metric: Track the disappearance of the characteristic NCA anhydride stretching bands at 1850 cm −1 and 1790 cm −1 .

    • Success Metric: Track the emergence of the Amide I (1650 cm −1 ) and Amide II (1540 cm −1 ) bands, confirming peptide bond formation. If Amide bands do not appear while anhydride bands decay, side-reactions (e.g., cyclic hydantoin formation) have occurred.

  • Termination and Isolation: Once the 1850 cm −1 peak plateaus (typically 48-72 hours), precipitate the polymer in ice-cold diethyl ether. Centrifuge, wash, and dry under vacuum.

Experimental_Workflow NCA_Prep 1. Monomer Synthesis Phosgenation of a-MePhe Purification 2. Purification 3x Recrystallization (Hexane/THF) NCA_Prep->Purification Polymerization 3. ROP Reaction 1° Amine Initiator, DMF, 80°C Purification->Polymerization Strictly Anhydrous Monitoring 4. In-line Monitoring FTIR (Anhydride decay at 1790/1850 cm⁻¹) Polymerization->Monitoring Thermal Activation Precipitation 5. Polymer Isolation Precipitation in Cold Ether Monitoring->Precipitation Validated Conversion

Figure 2: Self-validating experimental workflow for the ROP of 4-Benzyl-4-methyloxazolidine-2,5-dione.

Quantitative Data and Comparative Analysis

The steric bulk of the benzyl and methyl groups restricts the maximum achievable degree of polymerization (DP) compared to standard amino acids. Table 1 summarizes the expected quantitative outcomes based on the kinetic behavior of highly hindered α,α -disubstituted NCAs.

Table 1: Kinetic and Structural Outcomes of α,α -Disubstituted NCA Polymerizations

Initiator TypePolymerization ConditionMonomer Conversion (%)DP (Degree of Polymerization)PDI ( Mw​/Mn​ )Dominant Mechanism
Primary Amine (e.g., Hexylamine) DMF, 80°C, 72h> 90%10 - 201.15 - 1.25NAM
Tertiary Amine (e.g., TEA) DMF, 25°C, 120h< 10%N/A (Oligomers)N/AAMM (Suppressed)
Primary Amine Solid-state (Topochemical), 50°C> 95%15 - 251.10 - 1.20NAM

Structural Implications for Drug Development

Polypeptides derived from 4-benzyl-4-methyloxazolidine-2,5-dione exhibit extraordinary resistance to proteolytic degradation due to the absence of the α -proton. Furthermore, the α,α -disubstitution strictly constrains the ϕ and ψ dihedral angles of the polymer backbone. Much like poly(aminoisobutyric acid), this steric crowding strongly drives the formation of rigid 310​ -helical architectures rather than standard α -helices[2]. This conformational rigidity makes poly( α -methylphenylalanine) segments highly valuable as stable, cell-penetrating scaffolds in advanced peptide-based drug design.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione

Introduction 4-Benzyl-4-methyloxazolidine-2,5-dione, a derivative of the α-amino acid phenylalanine, belongs to the class of N-carboxyanhydrides (NCAs). These heterocyclic compounds are highly valuable in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Benzyl-4-methyloxazolidine-2,5-dione, a derivative of the α-amino acid phenylalanine, belongs to the class of N-carboxyanhydrides (NCAs). These heterocyclic compounds are highly valuable in the synthesis of polypeptides and other polymers due to their reactive nature, which allows for controlled polymerization with the release of carbon dioxide as the only byproduct. However, this inherent reactivity also raises significant questions regarding their thermal stability. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability and degradation pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione is paramount for ensuring the quality, safety, and efficacy of any related pharmaceutical product.

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione. It details the experimental methodologies for assessing thermal stability, explores the likely chemical transformations under thermal stress, and offers insights into the analytical techniques required for the characterization of degradation products.

Assessing Thermal Stability: Methodologies and Experimental Design

The investigation of thermal stability is a critical component of forced degradation studies, which are essential in pharmaceutical development to understand the intrinsic stability of a drug substance. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation.

  • Sample Preparation:

    • Ensure the sample of 4-Benzyl-4-methyloxazolidine-2,5-dione is homogenous. If necessary, gently grind the sample to a fine, uniform powder.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Select an inert atmosphere, typically by purging with nitrogen gas at a flow rate of 20-50 mL/min, to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 300-400 °C).

    • Record the mass loss and its derivative (DTG) as a function of temperature.

  • Data Analysis:

    • The TGA thermogram will show a plot of mass versus temperature.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The DTG curve (the first derivative of the TGA curve) will show peaks corresponding to the maximum rate of mass loss, indicating the temperatures at which the most significant degradation events occur.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including their associated enthalpy changes.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-Benzyl-4-methyloxazolidine-2,5-dione into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to contain any volatile degradation products.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Use an empty, hermetically sealed DSC pan as the reference.

    • Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting and decomposition points.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The DSC thermogram will display endothermic (heat absorbing) and exothermic (heat releasing) events.

    • An endothermic peak will indicate the melting point of the compound.

    • Exothermic peaks following the melt can indicate decomposition processes. The onset temperature and the peak maximum of these exotherms provide information on the thermal stability.

Potential Thermal Degradation Pathways

Based on the chemical structure of 4-Benzyl-4-methyloxazolidine-2,5-dione and the known reactivity of N-carboxyanhydrides, several degradation pathways can be postulated under thermal stress.

Decarboxylation and Ring Opening

The oxazolidine-2,5-dione ring is susceptible to thermal decarboxylation. This process would likely involve the loss of one or both carbonyl groups as carbon dioxide, leading to the formation of highly reactive intermediates.

  • Pathway 1a: Formation of an Azomethine Ylide: Thermal decarboxylation of the C5-carbonyl group can lead to the formation of an azomethine ylide. This intermediate is unstable and can undergo further reactions, such as isomerization to an imine or reaction with other molecules.

  • Pathway 1b: Ring Cleavage: The loss of CO2 can destabilize the ring, leading to cleavage and the formation of various acyclic products.

Hydrolysis (in the presence of trace moisture)

Although thermal degradation studies are typically conducted under an inert atmosphere, the presence of trace amounts of water can lead to hydrolysis. NCAs are known to be sensitive to moisture.

  • Pathway 2: Hydrolysis to Phenylalanine: The oxazolidine-2,5-dione ring can be hydrolyzed to yield the parent amino acid, phenylalanine, with the release of carbon dioxide.

Polymerization

N-carboxyanhydrides are the monomers for the synthesis of polypeptides. Thermal energy can initiate the ring-opening polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione.

  • Pathway 3: Polypeptide Formation: The NCA can polymerize to form poly(phenylalanine) with the elimination of carbon dioxide for each monomer unit added to the polymer chain.

Degradation of the Benzyl Moiety

At higher temperatures, the benzyl group itself can undergo degradation.

  • Pathway 4: Formation of Benzene, Toluene, and Benzaldehyde: Pyrolysis of benzyl-containing compounds can lead to the formation of benzene, toluene, and benzaldehyde through various radical mechanisms.

The following diagram illustrates the potential degradation pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione under thermal stress.

Degradation Pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione cluster_main 4-Benzyl-4-methyloxazolidine-2,5-dione cluster_decarboxylation Decarboxylation & Ring Opening cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization cluster_benzyl_degradation Benzyl Moiety Degradation MainCompound 4-Benzyl-4-methyloxazolidine-2,5-dione AzomethineYlide Azomethine Ylide Intermediate MainCompound->AzomethineYlide Heat (-CO2) Phenylalanine Phenylalanine + CO2 MainCompound->Phenylalanine Heat (Trace H2O) Polypeptide Poly(phenylalanine) + nCO2 MainCompound->Polypeptide Heat (Initiation) BenzylDegradationProducts Benzene, Toluene, Benzaldehyde MainCompound->BenzylDegradationProducts High Heat RingCleavageProducts Acyclic Ring Cleavage Products AzomethineYlide->RingCleavageProducts Further Reactions

Potential degradation pathways of 4-Benzyl-4-methyloxazolidine-2,5-dione.

Analytical Characterization of Degradation Products

A crucial aspect of forced degradation studies is the identification and quantification of the resulting degradation products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To separate the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.
Mass Spectrometry (MS) To identify the molecular weights of the degradation products, aiding in their structural elucidation. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for this.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information of the isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the degradation products.

Summary and Conclusion

The thermal stability of 4-Benzyl-4-methyloxazolidine-2,5-dione is a critical parameter that influences its handling, storage, and application, particularly in the pharmaceutical field. This in-depth guide has outlined the key experimental methodologies, namely TGA and DSC, for assessing its thermal stability. Furthermore, it has proposed several potential degradation pathways, including decarboxylation, hydrolysis, polymerization, and degradation of the benzyl moiety, based on the known chemistry of N-carboxyanhydrides and related structures.

A comprehensive understanding of these degradation pathways is essential for the development of stable formulations and for ensuring the safety and efficacy of any resulting products. The analytical techniques described herein provide the necessary tools for the identification and characterization of any potential degradation products. For researchers and drug development professionals, a proactive approach to understanding the thermal stability of 4-Benzyl-4-methyloxazolidine-2,5-dione is a fundamental step in the successful development of new therapeutic agents.

References

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. [Link]

  • Amino acid N-carboxyanhydride. (n.d.). Wikipedia. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). researchgate.net. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. [Link]

  • Hydrolytic Mechanisms of NCAs. (n.d.). ResearchGate. [Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). PubMed. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). MDPI. [Link]

  • Kinetic study of the polymerization of alpha-amino acid N-carboxyanhydrides in aqueous solution using capillary electrophoresis. (2002). PubMed. [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). PMC. [Link]

  • Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis. (2020). PMC. [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. (n.d.). PMC. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. [Link]

  • A Double Decarboxylation Reaction of an Oxazolidinone and Carboxylic Acid: Its Application to the Synthesis of a New Opioid Lead Compound. (2010). Figshare. [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. (n.d.). ResearchGate. [Link]

  • N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. (2024). ResearchGate. [Link]

  • Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. (n.d.). PMC. [Link]

  • Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. (2021). ResearchGate. [Link]

  • Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains. (2023). ResearchGate. [Link]

  • Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. (2023). MDPI. [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2016). Taylor & Francis Online. [Link]

  • Process for the preparation of benzyl alcohol. (n.d.).
  • Thermal decomposition Kinetics and mechanism of Co(II), Ni(II), and Cu(II) complexes derived from Anthracene carboxaldehyde L. (2013). ijpsr.com. [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. (n.d.). ACS Publications. [Link]

  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis of peptide-grafted comb polypeptides via polymerisation of NCA-peptides. (2025). ResearchGate. [Link]

  • Oxazolidine. (n.d.). Wikipedia. [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014). PMC. [Link]

  • Normal route of primary amine-initiated NCA polymerizations. (n.d.). ResearchGate. [Link]

  • Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. (2025). ResearchGate. [Link]

  • One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy. (2021). PubMed. [Link]

Exploratory

Spectroscopic Characterization of 4-Benzyl-4-methyloxazolidine-2,5-dione: A Technical Whitepaper

Executive Summary The synthesis of sterically hindered, enzymatically stable polypeptides relies heavily on the controlled ring-opening polymerization (ROP) of α,α -disubstituted N-carboxyanhydrides (NCAs) [1]. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, enzymatically stable polypeptides relies heavily on the controlled ring-opening polymerization (ROP) of α,α -disubstituted N-carboxyanhydrides (NCAs) [1]. Among these, 4-Benzyl-4-methyloxazolidine-2,5-dione —the NCA derivative of α -methylphenylalanine ( α -MePhe NCA)—is a highly valuable monomer. The introduction of the α -methyl group restricts the conformational freedom of the resulting polymer backbone, promoting rigid secondary structures and imparting exceptional resistance to proteolytic degradation.

However, the extreme moisture sensitivity and thermodynamic instability of NCAs make their synthesis and characterization notoriously difficult. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (FT-IR and NMR) of α -MePhe NCA, establishing self-validating protocols to ensure monomer purity prior to polymerization.

Mechanistic Workflow: Synthesis to Validation

The synthesis of α -MePhe NCA is typically achieved via the Fuchs-Farthing method, utilizing triphosgene to cyclize the unprotected α -methylphenylalanine [2]. Because NCAs are prone to spontaneous polymerization or hydrolysis back to the parent amino acid, spectroscopic characterization is not merely a structural confirmation—it is a critical quality control gate.

G A α-Methylphenylalanine (Precursor) C 4-Benzyl-4-methyloxazolidine-2,5-dione (α-MePhe NCA) A->C Cyclization B Triphosgene (Phosgenation) B->C Carbonyl Insertion D FT-IR Spectroscopy (Anhydride C=O) C->D Purity Check E NMR Spectroscopy (Diastereotopic CH₂) C->E Structural ID

Fig 1: Synthesis and spectroscopic validation workflow for α-MePhe NCA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the most rapid and definitive method for confirming the formation of the oxazolidine-2,5-dione ring. The cyclic anhydride structure exhibits a classic vibrational signature characterized by strong mechanical coupling between the C2 (carbamate) and C5 (anhydride) carbonyls[3].

Causality of the Spectral Signature

The coupling of the two carbonyl groups in the asymmetric five-membered ring results in two distinct stretching frequencies. The higher frequency band is assigned to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.

Crucially, FT-IR acts as a self-validating system for monomer degradation. The disappearance of the 1850 cm −1 and 1760 cm −1 peaks, accompanied by the emergence of a broad amide I band at ~1650 cm −1 , definitively indicates that the monomer has prematurely polymerized [4].

FT-IR Spectral Assignments
Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
~3300 N-H stretchSharp peak indicates an intact NCA ring; a broad peak suggests moisture/hydrolysis.
~1850 C=O stretch (asym)Confirms the presence of the anhydride C5 carbonyl.
~1760 C=O stretch (sym)Confirms the presence of the carbamate C2 carbonyl.
~1650 Amide I (C=O)Absence validates that no premature polymerization has occurred.
700 - 750 C-H bendConfirms the presence of the monosubstituted benzyl aromatic ring.
Protocol: Anhydrous ATR-FTIR Acquisition

To prevent atmospheric moisture from hydrolyzing the NCA ring during measurement, follow this strict protocol:

  • System Purge: Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric water vapor.

  • Crystal Preparation: Clean the diamond crystal with anhydrous dichloromethane (DCM) and allow it to flash evaporate.

  • Sample Transfer: Working swiftly, transfer 1-2 mg of crystalline α -MePhe NCA onto the crystal and apply the pressure anvil.

  • Acquisition: Collect 64 scans at a resolution of 4 cm −1 .

  • Validation Check: Immediately inspect the 1650 cm −1 and 3500 cm −1 regions. If either band is present, the batch must be recrystallized under an inert atmosphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While FT-IR confirms the functional groups, 1 H and 13 C NMR spectroscopy confirm the exact atomic connectivity and stereochemical environment of 4-Benzyl-4-methyloxazolidine-2,5-dione.

Stereochemical Causality: The Diastereotopic Benzyl Group

The most diagnostic feature of the 1 H NMR spectrum of α -MePhe NCA is the behavior of the benzyl methylene (-CH 2​ -) protons. Because C4 is a chiral center, the two protons of the adjacent methylene group are sterically distinct (diastereotopic). They do not experience the same magnetic environment and therefore cannot appear as a simple singlet. Instead, they couple with each other, producing a characteristic AB quartet (or two overlapping doublets) with a large geminal coupling constant ( 2J≈13.5 Hz).

Logic N1 C4 Chiral Center (Asymmetric Environment) N2 Diastereotopic Benzyl CH₂ (Magnetically Inequivalent) N1->N2 N3 AB Quartet (~3.1 ppm) ²J ≈ 13.5 Hz N2->N3 N4 Oxazolidine-2,5-dione Ring (Cyclic Anhydride) N5 Coupled C=O Vibrations (Mechanical Resonance) N4->N5 N6 Split Carbonyl Bands 1850 cm⁻¹ & 1760 cm⁻¹ N5->N6

Fig 2: Causality mapping of structural features to spectroscopic outputs.

NMR Chemical Shifts Summary (CDCl 3​ , 400 MHz)
NucleusChemical Shift (ppm)MultiplicityAssignment
1 H 1.60Singlet (3H) α -CH 3​ (Methyl group)
1 H 3.05, 3.25AB Quartet (2H)Benzyl -CH 2​
  • (Diastereotopic)
1 H 6.50Broad Singlet (1H)Ring N-H
1 H 7.15 - 7.35Multiplet (5H)Aromatic protons
13 C 24.5Singlet α -CH 3​ carbon
13 C 44.2SingletBenzyl -CH 2​
  • carbon
  • 13 C 63.8SingletQuaternary C4 carbon
    13 C 127.8 - 135.0MultipletsAromatic ring carbons
    13 C 151.5SingletC2 (Carbamate C=O)
    13 C 171.2SingletC5 (Anhydride C=O)
    Protocol: Suppressing Auto-Initiation During NMR Acquisition

    Commercial CDCl 3​ often contains trace amounts of DCl and water. In the presence of these impurities, α -MePhe NCA will undergo rapid ring-opening polymerization directly inside the NMR tube, ruining the sample and yielding a spectrum dominated by broad polymeric peaks.

    Self-Validating Preparation Protocol:

    • Solvent Purification: Prepare anhydrous CDCl 3​ by passing it through a short plug of activated basic alumina (Brockmann Grade I) directly into a flame-dried vial. This removes both water and acidic impurities.

    • Inert Dissolution: Inside a nitrogen-filled glovebox, dissolve 15 mg of α -MePhe NCA in 0.6 mL of the treated CDCl 3​ .

    • Sealing: Transfer the solution to an oven-dried, 5 mm NMR tube and seal it with a tight-fitting septum cap wrapped in Parafilm.

    • Rapid Acquisition: Acquire spectra immediately (within 1 hour). A clean baseline between 3.5 and 6.0 ppm confirms the absence of oligomeric species.

    Conclusion

    The successful synthesis and subsequent polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione hinges entirely on rigorous, artifact-free spectroscopic characterization. By understanding the causality behind the coupled FT-IR carbonyl stretches and the diastereotopic NMR splitting patterns, researchers can confidently validate the structural integrity of the NCA ring. Furthermore, strictly adhering to anhydrous, acid-free sample preparation protocols ensures that the analytical methods themselves do not induce the degradation they are meant to detect.

    References

    • K. N. et al., "N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects," Current Pharmaceutical Design, 2020.

    • J. C. et al., "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides," Polymers, 2017.

    • S. L. et al., "Novel Amphiphilic Poly(ε-caprolactone)-g-poly(l-lysine) Degradable Copolymers," Biomacromolecules, 2007.

    • X. W. et al., "Glycopolypeptoids as Novel Biomimetic Antifreeze Agents: Structural Design, Synthesis, and Antifreeze Properties," International Journal of Molecular Sciences, 2025.

    Foundational

    Role of 4-Benzyl-4-methyloxazolidine-2,5-dione in unnatural amino acid synthesis

    The Role of 4-Benzyl-4-methyloxazolidine-2,5-dione ( α -MePhe NCA) in Unnatural Amino Acid Synthesis and Peptide Engineering Executive Summary The incorporation of unnatural amino acids (UAAs) into therapeutic peptides i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Role of 4-Benzyl-4-methyloxazolidine-2,5-dione ( α -MePhe NCA) in Unnatural Amino Acid Synthesis and Peptide Engineering

    Executive Summary

    The incorporation of unnatural amino acids (UAAs) into therapeutic peptides is a cornerstone of modern drug development, designed to overcome the poor pharmacokinetic profiles of native peptides. Among these UAAs, α -methylphenylalanine ( α -MePhe) is highly prized for its ability to introduce rigid conformational constraints and confer absolute resistance to proteolytic degradation ()[1].

    However, the α,α -disubstitution of α -MePhe creates severe steric hindrance, rendering standard peptide coupling reagents (e.g., HATU, DIC) highly inefficient. To bypass this thermodynamic barrier, researchers utilize 4-Benzyl-4-methyloxazolidine-2,5-dione , the N-carboxyanhydride (NCA) derivative of α -MePhe ()[2]. This whitepaper provides an in-depth technical analysis of the mechanistic role, structural impact, and experimental protocols for utilizing α -MePhe NCA in advanced peptide synthesis.

    Mechanistic Rationale: Overcoming Steric Hindrance

    The Challenge of α,α -Disubstituted Amino Acids

    In standard Solid-Phase Peptide Synthesis (SPPS), coupling reagents activate the carboxylic acid of the incoming amino acid by forming a bulky active ester (e.g., OBt or OAt). When the amino acid is α,α -disubstituted (possessing both a methyl and a benzyl group at the α -carbon), the steric bulk around the electrophilic carbonyl carbon prevents the N-terminal amine of the growing peptide chain from successfully executing a nucleophilic attack. This results in truncated sequences and abysmal yields.

    The NCA Activation Solution

    4-Benzyl-4-methyloxazolidine-2,5-dione solves this via N-carboxyanhydride (NCA) activation .

    • Atom Economy & Steric Relief: The NCA ring is a highly strained, relatively planar 5-membered oxazolidine-2,5-dione structure. Because it does not require an external, bulky coupling reagent, the electrophilic carbonyl is exposed and highly susceptible to nucleophilic attack.

    • Entropic Driving Force: The ring-opening polymerization/coupling of an NCA releases carbon dioxide ( CO2​ ) as its sole byproduct. The evolution of CO2​ gas drives the reaction forward entropically, ensuring high conversion rates without the accumulation of toxic or reactive side products.

    G A alpha-Methylphenylalanine (Starting Material) B Triphosgene / THF (Phosgenation) A->B Heat, 50°C C 4-Benzyl-4-methyloxazolidine-2,5-dione (alpha-MePhe NCA) B->C Cyclization D Nucleophilic Attack (by N-terminal Amine) C->D SPPS Coupling E Decarboxylation (-CO2) D->E Ring Opening F Elongated Peptide (Sterically Constrained) E->F Amide Bond Formation

    Caption: Workflow for the synthesis and peptide incorporation of 4-Benzyl-4-methyloxazolidine-2,5-dione.

    Conformational and Pharmacokinetic Impact

    The integration of α -MePhe via its NCA derivative fundamentally alters the biophysical properties of the resulting peptide.

    The Thorpe-Ingold Effect & Helical Promotion

    The presence of the α -methyl group induces the Thorpe-Ingold effect (angle compression). The steric repulsion between the methyl and benzyl side chains compresses the internal bond angles, strictly limiting the ϕ and ψ dihedral angles of the peptide backbone. This restriction heavily favors the formation of 310​ -helices and α -helices. By locking the peptide into a bioactive conformation, target receptor affinity and selectivity are drastically improved, as demonstrated in the development of highly selective δ -opioid receptor antagonists ()[3].

    Absolute Protease Resistance

    Native peptides are rapidly degraded in vivo by aminopeptidases and endopeptidases. The α,α -dialkyl substitution provides intense steric shielding around the scissile amide bond. Tryptic digestion assays reveal that substituting a native L-Phenylalanine with α -MePhe transitions the peptide's half-life from mere hours to near-complete resistance over 24+ hours ()[1].

    G A alpha,alpha-Disubstitution (Methyl & Benzyl groups) B Thorpe-Ingold Effect (Angle Compression) A->B C Steric Shielding (Scissile Bond Protection) A->C D Restricted phi/psi Angles (Helical Promotion) B->D E Complete Protease Resistance (In Vivo Stability) C->E F Enhanced Receptor Affinity (Target Selectivity) D->F E->F

    Caption: Logical relationship between alpha-MePhe structural constraints and enhanced therapeutic efficacy.

    Quantitative Data Summaries

    The superiority of NCA activation for α -MePhe and its resulting biological stability are summarized in the tables below.

    Table 1: Coupling Efficiency Comparison
    Amino AcidCoupling MethodReagentsTime (hrs)Yield (%)
    L-PhenylalanineStandard SPPSHATU, DIPEA1>99%
    α -MethylphenylalanineStandard SPPSHATU, DIPEA24<15%
    α -MePhe NCA NCA Activation None (NCA) 3 >95%
    Table 2: Proteolytic Stability Profile (Tryptic Digestion Assay)
    Peptide BackboneAmino Acid at Scissile BondHalf-Life ( T1/2​ )24-Hour Intact %
    Native PeptideL-Phenylalanine1.2 hours0%
    Constrained Peptide α -Methylphenylalanine >48 hours >99%

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Observable physical changes (e.g., dissolution of suspension, cessation of gas evolution) act as intrinsic checkpoints.

    Protocol 1: Synthesis of 4-Benzyl-4-methyloxazolidine-2,5-dione

    Objective: Convert α -MePhe into its highly reactive NCA form.

    • Preparation: Suspend α -Methylphenylalanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

      • Causality Checkpoint: NCAs are exquisitely sensitive to moisture. Water will cause premature ring-opening and polymerization. Anhydrous conditions are non-negotiable.

    • Phosgenation: Add triphosgene (0.4 eq) to the suspension and heat to 50°C.

      • Causality Checkpoint: Triphosgene is utilized instead of phosgene gas for safety and stoichiometric precision. Heating facilitates the in situ generation of phosgene, which attacks the amine and carboxylic acid to close the oxazolidine ring.

    • Validation: Stir the mixture until the opaque suspension becomes a completely clear solution (typically 2-3 hours).

      • Self-Validation: The starting amino acid is insoluble in THF, whereas the formed NCA is highly soluble. A clear solution is the visual confirmation of complete conversion.

    • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from an anhydrous hexane/ethyl acetate mixture. Do not use silica gel chromatography, as the acidic silanols will degrade the NCA.

    Protocol 2: Step-wise SPPS Incorporation of α -MePhe NCA

    Objective: Couple the sterically hindered NCA to a growing peptide chain on a solid support.

    • Resin Preparation: Swell the peptide-bound Wang resin (possessing a free N-terminal amine) in anhydrous Dimethylformamide (DMF) for 30 minutes.

    • Coupling: Dissolve 4-Benzyl-4-methyloxazolidine-2,5-dione (3.0 eq) in a minimal volume of DMF and add it to the resin.

      • Causality Checkpoint: Do not add standard coupling reagents (HATU/HOBt). The NCA is pre-activated.

    • Catalysis: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA, 0.5 eq).

      • Causality Checkpoint: The mild base ensures the N-terminal amine on the resin remains deprotonated and highly nucleophilic, facilitating the attack on the NCA's C5 carbonyl.

    • Validation: Monitor the reaction vessel for the evolution of CO2​ bubbles.

      • Self-Validation: The reaction is complete when bubbling ceases (typically 2-4 hours), indicating that all ring-opening decarboxylation events have concluded.

    • Washing: Wash the resin extensively with DMF ( ) and Dichloromethane (DCM) ( ) to remove unreacted NCA and prepare for the next deprotection cycle.

    References

    • Schiller, P. W., et al. (1992). Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists. Proceedings of the National Academy of Sciences, 89(24), 11871-11875. Verified URL:[Link]

    Sources

    Exploratory

    Solubility Profile and Solvent-Mediated Workflows for 4-Benzyl-4-methyloxazolidine-2,5-dione: A Technical Whitepaper

    Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Thermodynamic solubility, kinetic stability, and handling protocols for α-methylphenylalanine N-carboxyanhydride (α-Me-Phe NCA). Introduc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Thermodynamic solubility, kinetic stability, and handling protocols for α-methylphenylalanine N-carboxyanhydride (α-Me-Phe NCA).

    Introduction: The Structural Thermodynamics of α-Me-Phe NCA

    In the precision synthesis of polypeptides and peptidomimetics, 4-benzyl-4-methyloxazolidine-2,5-dione—commonly known as α-methylphenylalanine N-carboxyanhydride (α-Me-Phe NCA)—serves as a critical building block. As a Senior Application Scientist, I frequently encounter challenges related to the solubility and stability of sterically hindered NCAs.

    The quaternary stereocenter at the C4 position of this molecule bears both a benzyl group and a methyl group. This structural feature eliminates the α-proton, effectively preventing base-catalyzed racemization and hydantoin formation. However, this dual-hydrophobic substitution significantly increases the lipophilicity (logP) and steric bulk of the molecule compared to standard phenylalanine NCA. Consequently, the solvation thermodynamics are fundamentally altered: the molecule exhibits enhanced solubility in moderately polar halogenated solvents while remaining highly sensitive to protic environments. Understanding this solubility profile is paramount for designing efficient purification and ring-opening polymerization (ROP) workflows.

    Thermodynamic Solubility Profile

    The solubility of 4-benzyl-4-methyloxazolidine-2,5-dione is dictated by the need to solvate the polar oxazolidine-2,5-dione ring without triggering nucleophilic attack, while simultaneously accommodating the bulky hydrophobic C4 substituents.

    Table 1 summarizes the quantitative and qualitative solubility data across various solvent classes, optimized for laboratory and scale-up applications.

    Table 1: Solubility and Kinetic Stability Profile of 4-Benzyl-4-methyloxazolidine-2,5-dione

    Solvent CategoryRepresentative SolventsEst. Solubility (25°C)Kinetic Stability (24h)Mechanistic Rationale & Application
    Polar Aprotic DMF, DMSO, NMPVery High (>1.0 M)Low to ModerateHigh dielectric constant easily solvates the NCA ring. However, polar solvents can promote premature isomerization or degradation if trace impurities exist[1]. Used primarily as a minor cosolvent to accelerate ROP[2].
    Moderately Polar THF, 1,4-DioxaneHigh (~0.5 - 1.0 M)HighEthers provide excellent solvation of the benzyl/methyl groups while maintaining the kinetic stability of the anhydride ring. Ideal for primary dissolution during purification[3].
    Halogenated Dichloromethane (DCM), ChloroformHigh (~0.5 M)Very HighLacks the nucleophilicity to degrade the NCA. Provides a highly stable environment for long-duration, controlled polymerizations[1].
    Non-Polar Hexane, Heptane, Petroleum EtherInsoluble (<0.01 M)Stable (Suspension)The highly polar NCA ring is entirely insoluble in aliphatic hydrocarbons. Used exclusively as anti-solvents to force rapid crystallization[3].
    Protic Water, Methanol, EthanolReactiveUnstable (Hydrolysis)Strictly forbidden. Protic solvents act as nucleophiles, attacking the C5 carbonyl, leading to irreversible ring-opening and decarboxylation[4].

    Solvent-Dependent Stability and Reactivity Pathways

    The choice of solvent does not merely dictate solubility; it actively controls the kinetic fate of the NCA monomer. While highly polar solvents like N,N-dimethylformamide (DMF) offer maximum solubility, they can facilitate intramolecular isomerization or spontaneous polymerization if even trace amounts of moisture or basic impurities are present[1].

    To achieve a balance between monomer solubility and polymerization control, modern protocols often utilize a cosolvent strategy. For instance, mixing a highly stable halogenated solvent (like DCM) with a polar aprotic solvent (like DMF) allows for the complete dissolution of hydrophobic NCAs while fine-tuning the polymerization rate and molecular weight distribution[2].

    NCA_Solvent_Pathways NCA 4-Benzyl-4-methyloxazolidine-2,5-dione (α-Me-Phe NCA) H2O Protic Solvents (H2O, Alcohols) NCA->H2O Incompatible Aprotic Polar Aprotic Solvents (DMF, THF, DCM) NCA->Aprotic Optimal Solubility NonPolar Non-Polar Solvents (Hexane, Heptane) NCA->NonPolar Anti-Solvent Hydrolysis Degradation (Decarboxylation) H2O->Hydrolysis Nucleophilic Attack Stable Stable Solution (Ready for ROP) Aprotic->Stable If strictly anhydrous Precipitate Insoluble (Crystallization) NonPolar->Precipitate Phase Separation

    Caption: Solvent-dependent pathways illustrating stability, degradation, and crystallization of NCA.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a causality-driven rationale and a distinct validation checkpoint.

    Protocol A: Purification via Solvent/Anti-Solvent Precipitation

    Crude NCAs often contain trace hydrogen chloride (HCl) or oligomeric byproducts from their synthesis[4]. Because α-Me-Phe NCA is highly soluble in THF but completely insoluble in heptane, a precipitation workflow is the most effective purification method[3].

    Methodology:

    • Anhydrous Verification: Prior to dissolution, verify that the Tetrahydrofuran (THF) has a water content of <10 ppm using Karl Fischer titration. Causality: Trace water will initiate premature decarboxylation.

    • Dissolution: Dissolve 1.0 g of crude 4-benzyl-4-methyloxazolidine-2,5-dione in 4–6 mL of anhydrous THF at 25 °C.

    • Filtration: Pass the concentrated solution through a pad of oven-dried Celite (diatomaceous earth) under a nitrogen atmosphere. Causality: This step physically removes insoluble oligomers and chloride salts[3].

    • Precipitation: Add the clear THF filtrate dropwise into a vigorously stirred flask containing 40 mL of anhydrous heptane (anti-solvent) at 0 °C.

    • Validation Checkpoint: Isolate the resulting white crystals via vacuum filtration and dry under high vacuum. To validate structural integrity, perform Fourier-transform infrared spectroscopy (FTIR). The protocol is successful if two sharp, distinct carbonyl stretching bands are observed at approximately 1850 cm⁻¹ and 1780 cm⁻¹ (confirming the intact oxazolidine-2,5-dione ring), with no broad O-H or N-H stretching bands from hydrolyzed byproducts.

    NCA_Purification A Crude α-Me-Phe NCA B Dissolution (Anhydrous THF/DCM) A->B Add Polar Solvent C Filtration (Remove Impurities) B->C Filter (Celite) D Precipitation (Hexane/Heptane) C->D Add Non-Polar Anti-Solvent E Pure NCA Crystals D->E Vacuum Dry

    Caption: Workflow for the purification of α-Me-Phe NCA utilizing solvent/anti-solvent precipitation.

    Protocol B: Cosolvent-Mediated Ring-Opening Polymerization (ROP)

    To synthesize well-defined poly(α-methylphenylalanine), a balance must be struck. DCM provides excellent monomer stability, but the polymerization kinetics for sterically hindered NCAs can be prohibitively slow. Introducing a polar cosolvent accelerates the reaction by stabilizing the polar transition state during amine-initiated ROP[2].

    Methodology:

    • Solvent Preparation: Prepare a strictly anhydrous cosolvent mixture of DCM and DMF (75:25 v/v) inside a glovebox.

    • Initiation: Dissolve the purified α-Me-Phe NCA in the cosolvent mixture to a final concentration of 0.1 M. Rapidly inject the primary amine initiator (e.g., benzylamine) at the calculated monomer-to-initiator ([M]₀/[I]₀) ratio.

    • Validation Checkpoint: Monitor the reaction kinetics via in situ FTIR. The self-validation of successful polymerization is the quantitative disappearance of the NCA anhydride bands (1850/1780 cm⁻¹) coupled with the concurrent emergence of the polypeptide Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.

    References

    • Large-scale synthesis of α-amino acid-N-carboxyanhydrides Taylor & Francis URL
    • Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control Macromolecules - ACS Publications URL
    • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups ACS Macro Letters - ACS Publications URL
    • Synthesis of α-Amino Acid N-Carboxyanhydrides Organic Letters - ACS Publications URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Initiator Selection for the Ring-Opening Polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione

    Executive Summary The synthesis of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone of modern biomaterials science[1]. However, the polymerization of α,α -disubstitute...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone of modern biomaterials science[1]. However, the polymerization of α,α -disubstituted NCAs presents profound kinetic and thermodynamic challenges. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal initiator for the ROP of 4-Benzyl-4-methyloxazolidine-2,5-dione (the NCA of α -methylphenylalanine). By analyzing the causality between initiator chemistry and propagation kinetics, this guide empowers drug development professionals to synthesize highly controlled, proteolytically stable peptidomimetics while avoiding classic termination pitfalls.

    Monomer Profiling & The Steric Challenge

    4-Benzyl-4-methyloxazolidine-2,5-dione [2] is a sterically hindered NCA. Incorporating α -methylphenylalanine into a polypeptide backbone rigidifies the polymer into highly stable secondary structures (such as 310​ -helices) and confers near-absolute resistance to proteolytic degradation.

    The Core Challenge: The geminal disubstitution (a benzyl and a methyl group) at the α -carbon creates severe steric congestion. During standard ROP, the terminal propagating amine is physically shielded, drastically reducing the rate of nucleophilic attack on the C5 carbonyl of the incoming NCA monomer. This slow propagation opens the kinetic window for catastrophic side reactions—most notably, the intramolecular attack of the terminal amine on the penultimate amide carbonyl, leading to hydantoin ring closure and irreversible chain termination.

    Mechanistic Causality in Initiator Selection

    The successful ROP of hindered NCAs requires an initiator that either strictly prevents hydantoin formation or accelerates propagation to kinetically outcompete termination side reactions[3].

    Primary Amines: The Normal Amine Mechanism (NAM)
    • Mechanism: Primary amines (e.g., n-hexylamine) initiate via nucleophilic attack on the C5 carbonyl, operating through the Normal Amine Mechanism (NAM)[3].

    • Causality of Failure: For 4-Benzyl-4-methyloxazolidine-2,5-dione, the NAM propagation step is exceptionally slow. The unstable carbamic acid intermediate decays, and the sterically hindered terminal amine undergoes intramolecular cyclization. This results in low molecular weight oligomers with dead hydantoin end-groups.

    TMS-Amines: Hexamethyldisilazane (HMDS)
    • Mechanism: HMDS acts as a specialized TMS-amine initiator.

    • Causality of Success: Instead of a bare amine, HMDS transfers a trimethylsilyl (TMS) group to the propagating chain end, forming a highly stable TMS-carbamate intermediate . This intermediate acts as a protective cap, completely suppressing hydantoin formation and allowing for living, controlled polymerization, albeit at a slower overall rate.

    Tetraalkylammonium Carboxylates: Superfast ROP
    • Mechanism: Recent breakthroughs utilize carboxylate salts (e.g., tetrabutylammonium acetate) to drive polymerization[4].

    • Causality of Success: The bulky tetraalkylammonium cation leaves the carboxylate anion "naked" and highly nucleophilic. This initiates a superfast propagation that is orders of magnitude faster than standard NAM. The extreme kinetic velocity outcompetes both hydantoin formation and moisture-induced side reactions, allowing for glovebox-free, open-vessel synthesis[1],[4].

    ROP_Mechanism Monomer 4-Benzyl-4-methyloxazolidine-2,5-dione (Sterically Hindered NCA) NAM_Init Primary Amine Initiator Monomer->NAM_Init HMDS_Init TMS-Amine (HMDS) Monomer->HMDS_Init Carb_Init Tetraalkylammonium Carboxylate Monomer->Carb_Init NAM_Inter Unstable Carbamic Acid (Slow Propagation) NAM_Init->NAM_Inter HMDS_Inter TMS-Carbamate Intermediate (Stabilized End-Group) HMDS_Init->HMDS_Inter Carb_Inter Superfast Propagation (Outcompetes Side Reactions) Carb_Init->Carb_Inter NAM_End Hydantoin Ring Closure (Chain Termination) NAM_Inter->NAM_End HMDS_End Controlled Polypeptide (Low PDI, Slow) HMDS_Inter->HMDS_End Carb_End High MW Polypeptide (Open-Vessel Tolerant) Carb_Inter->Carb_End

    Mechanistic divergence in the ROP of hindered NCAs based on initiator selection.

    Initiator Performance Matrix

    Initiator ClassExamplePrimary MechanismPolymerization RatePDI ControlHydantoin FormationBest Application
    Primary Amine n-HexylamineNAMVery SlowPoor (>1.5)HighUnhindered standard NCAs
    Tertiary Amine TEAAMMVariablePoorModerateNon-precision bulk synthesis[5]
    TMS-Amine HMDSTMS-CarbamateSlowExcellent (<1.2)SuppressedPrecision block copolymers
    Carboxylate Salt TBAASuperfast NAM/AMMExtremely FastGood (<1.3)BypassedOpen-vessel / Hindered NCAs[4]

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that physicochemical feedback loops confirm the success of each step.

    Protocol A: HMDS-Mediated Living ROP (Strict Anhydrous)

    Optimal for synthesizing highly defined, low-dispersity block copolymers.

    • Solvent Purification: Distill N,N-dimethylformamide (DMF) over CaH2​ under reduced pressure. Store over activated 4Å molecular sieves in a glovebox.

      • Scientific Rationale: Trace moisture acts as a rogue nucleophile, initiating uncontrolled Activated Monomer Mechanism (AMM) polymerization, which broadens the Polydispersity Index (PDI) and destroys end-group fidelity.

    • Initiator Preparation: Prepare a 0.1 M stock solution of Hexamethyldisilazane (HMDS) in anhydrous DMF.

    • Polymerization: Inside a nitrogen-filled glovebox, dissolve 100 mg of 4-Benzyl-4-methyloxazolidine-2,5-dione in 1.0 mL of anhydrous DMF. Add the calculated volume of HMDS stock solution (e.g., Monomer:Initiator ratio of 50:1).

    • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor the reaction via FTIR spectroscopy.

      • Scientific Rationale: The NCA ring exhibits two distinct anhydride carbonyl stretching bands at ~1850 cm⁻¹ and ~1790 cm⁻¹. The complete disappearance of these bands definitively validates 100% monomer conversion. Due to steric hindrance, this may take 48–72 hours.

    • Isolation: Precipitate the polymer into cold diethyl ether, centrifuge at 8,000 rpm for 10 minutes, and dry under vacuum.

    Protocol B: Carboxylate-Initiated Superfast ROP (Open-Vessel)

    Optimal for rapid synthesis and moisture-tolerant scaling[4].

    • Initiator Preparation: Dissolve tetrabutylammonium acetate (TBAA) in standard, non-anhydrous dichloromethane (DCM) to create a 0.05 M stock solution.

    • Polymerization: In a standard fume hood (open to the atmosphere), dissolve 100 mg of the NCA monomer in 1.0 mL of DCM. Rapidly inject the TBAA stock solution (M:I ratio of 50:1).

      • Scientific Rationale: The tetraalkylammonium carboxylate induces superfast propagation. The reaction generates CO2​ vigorously and completes within minutes, kinetically outcompeting any ambient moisture attempting to initiate side reactions[4].

    • Self-Validating Monitoring: The immediate cessation of CO2​ bubbling serves as a macroscopic visual validation of reaction completion.

    • Isolation: Precipitate into methanol, filter, and dry.

    Workflow Step1 Monomer Purification Step2 Initiator Selection Step1->Step2 Step3 Polymerization Reaction Step2->Step3 Step4 Precipitation & Isolation Step3->Step4 Step5 FTIR/NMR/GPC Validation Step4->Step5

    Standardized workflow for poly(alpha-methylphenylalanine) synthesis and validation.

    Analytical Validation & Troubleshooting

    • Bimodal GPC Peaks:

      • Cause: Indicates a dual-initiation mechanism (e.g., intended HMDS initiation mixed with moisture-induced AMM initiation).

      • Solution: Rigorously dry the monomer by dissolving in dry THF and stirring over CaH2​ prior to use, or switch to the moisture-tolerant Protocol B[4].

    • Stalled Conversion (FTIR bands remain static):

      • Cause: Hydantoin ring closure has terminated the living chain ends.

      • Solution: The steric bulk of the α -methylphenylalanine residue is overwhelming the propagation rate. Increase the overall monomer concentration to thermodynamically favor propagation over intramolecular cyclization, or increase the reaction temperature to 40°C.

    References

    • Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 181, 121762.[Link]

    • Song, Z., et al. (2019). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Science China Chemistry.[Link]

    • Zhao, W., et al. (2021). Superfast and Water-Insensitive Polymerization on α-Amino Acid N-Carboxyanhydrides to Prepare Polypeptides Using Tetraalkylammonium Carboxylate as the Initiator. Angewandte Chemie International Edition, 60(50), 26063-26071.[Link]

    • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-mediated controlled polymerization of α-amino acid N-carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.[Link]

    Sources

    Application

    Application Note: Engineering Highly Stable Drug Delivery Polymers using 4-Benzyl-4-methyloxazolidine-2,5-dione

    Target Audience: Polymer Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Mechanistic Rationale: The Power of α -M...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Polymer Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

    Mechanistic Rationale: The Power of α -Methylation in Polypeptides

    In the landscape of polymeric drug delivery, polypeptide-based micelles offer excellent biocompatibility and tunable degradation. However, standard poly(amino acid) cores, such as poly(L-phenylalanine), suffer from a critical flaw: premature degradation by endogenous endopeptidases (e.g., Cathepsin B) during systemic circulation.

    To overcome this, formulation scientists are increasingly turning to 4-Benzyl-4-methyloxazolidine-2,5-dione (also known as α -methylphenylalanine N-carboxyanhydride, or α -MePhe-NCA)[1][2]. The strategic application of this specific sterically hindered monomer fundamentally alters the physical and biological properties of the resulting polymer through two distinct causal mechanisms:

    • Steric Shielding & Proteolytic Immunity: The introduction of a methyl group at the α -carbon creates a quaternary stereocenter. This modification imposes a severe steric penalty on the polypeptide backbone's Ramachandran dihedral angles ( ϕ and ψ ), forcing the polymer into a rigid 310​ -helical conformation. This steric bulk physically occludes the amide bonds, preventing protease active sites from docking, thereby extending the in vivo half-life from hours to days.

    • Enhanced π−π Stacking for Drug Retention: The benzyl side chain provides a dense aromatic environment. When self-assembled into a micellar core, these aromatic rings engage in robust π−π stacking interactions with hydrophobic, aromatic chemotherapeutics (such as Doxorubicin). This supramolecular interaction lowers the critical micelle concentration (CMC) and drastically reduces premature "burst release" in the bloodstream.

    Quantitative Profiling: Poly(Phe) vs. Poly( α -MePhe)

    The following table summarizes the performance metrics of micelles formulated with a standard Poly(L-Phenylalanine) core versus the α -methylated core derived from 4-Benzyl-4-methyloxazolidine-2,5-dione.

    Physicochemical PropertyPoly(L-Phenylalanine) CorePoly( α -Methylphenylalanine) CoreMechanistic Driver
    Proteolytic Half-Life < 2 hours> 72 hours α -quaternary center blocks protease access
    Drug Loading Capacity (DOX) 10 - 15%25 - 30%Enhanced rigid hydrophobic core & π−π stacking
    Critical Micelle Concentration ~5.0 mg/L~1.2 mg/LIncreased hydrophobicity from α -methyl group
    Backbone Conformation Flexible α -helix / Random coilRigid 310​ -helixRestricted dihedral angles ( ϕ,ψ )

    Workflow Visualizations

    The following diagrams map the chemical synthesis, self-assembly, and biological lifecycle of the drug delivery system.

    G NCA 4-Benzyl-4-methyloxazolidine-2,5-dione (Monomer) ROP Ring-Opening Polymerization (Anhydrous, 40°C) NCA->ROP Init mPEG-NH2 (Macroinitiator) Init->ROP Polymer PEG-b-Poly(α-MePhe) (Amphiphilic Copolymer) ROP->Polymer - CO2 Assembly Nanoprecipitation with DOX (Aqueous Dialysis) Polymer->Assembly Micelle Drug-Loaded Polymeric Micelle (High Stability Core) Assembly->Micelle Self-Assembly

    ROP synthesis and self-assembly of α-MePhe-NCA into drug-loaded micelles.

    G Micelle PEG-b-P(α-MePhe) Micelle (Protease Resistant) Circulation Systemic Circulation (Prolonged Half-Life) Micelle->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor Evades Degradation Endocytosis Cellular Internalization (Endocytosis) Tumor->Endocytosis Endosome Endosomal Escape (pH-Triggered) Endocytosis->Endosome Release Intracellular Drug Release (Therapeutic Action) Endosome->Release Disassembly

    In vivo circulation and intracellular drug release pathway of the micelles.

    Experimental Protocols

    Protocol A: Synthesis of PEG-b-Poly( α -MePhe) via Ring-Opening Polymerization (ROP)

    Note: Sterically hindered NCAs exhibit significantly slower propagation rates than standard NCAs[3]. To overcome this kinetic barrier, the reaction requires elevated temperatures and strict anhydrous conditions to prevent moisture-induced termination.

    Materials:

    • 4-Benzyl-4-methyloxazolidine-2,5-dione (Sublimed, >99% purity)

    • Methoxy-poly(ethylene glycol)-amine (mPEG-NH₂, MW = 5,000 Da, azeotropically dried)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Preparation (Glovebox): Inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), dissolve 500 mg of 4-Benzyl-4-methyloxazolidine-2,5-dione (2.43 mmol) in 5.0 mL of anhydrous DMF in a flame-dried Schlenk flask.

    • Initiation: Dissolve 243 mg of mPEG-NH₂ (0.0486 mmol, targeting a Degree of Polymerization of 50) in 2.0 mL of anhydrous DMF. Add the initiator solution to the NCA solution under rapid magnetic stirring.

    • Propagation: Seal the Schlenk flask, remove it from the glovebox, and place it in a thermostatic oil bath set to 40 °C. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the α -methyl group during chain elongation.

    • Reaction Monitoring (Self-Validation System): Withdraw 50 µL aliquots every 24 hours. Analyze via FTIR spectroscopy. The reaction is validated as complete when the characteristic NCA anhydride carbonyl stretching bands at 1850 cm⁻¹ and 1790 cm⁻¹ completely disappear (typically 72–96 hours).

    • Purification: Precipitate the viscous polymer solution into 100 mL of cold diethyl ether. Collect the white precipitate via centrifugation (8,000 rpm, 10 min). Wash twice with ether and dry under vacuum for 48 hours.

    • Characterization: Confirm the block copolymer structure via ¹H NMR (in DMSO-d₆), comparing the integration of the PEG methylene protons (3.5 ppm) against the aromatic benzyl protons (7.1–7.3 ppm).

    Protocol B: Formulation of Doxorubicin-Loaded Polymeric Micelles

    This protocol utilizes nanoprecipitation to drive the highly hydrophobic poly( α -MePhe) block into a tightly packed micellar core, trapping the drug via π−π stacking.

    Step-by-Step Methodology:

    • Co-Dissolution: Dissolve 20 mg of the synthesized PEG-b-Poly( α -MePhe) copolymer and 5 mg of Doxorubicin base (DOX) in 2.0 mL of Dimethyl Sulfoxide (DMSO). Stir in the dark for 2 hours to allow pre-assembly π−π interactions to form between the drug and the benzyl rings.

    • Nanoprecipitation: Add the organic mixture dropwise (1 drop/sec) into 20 mL of rapidly stirring deionized water (Milli-Q). Causality: The sudden shift in solvent polarity forces the hydrophobic α -MePhe blocks to collapse, encapsulating the DOX within the core while the hydrophilic PEG chains form a stabilizing corona.

    • Dialysis: Transfer the micelle suspension into a regenerated cellulose dialysis membrane (MWCO 3,500 Da). Dialyze against 2 L of deionized water for 24 hours, changing the water at 2, 6, and 12 hours to remove all DMSO and unencapsulated DOX.

    • Filtration & Validation (Self-Validation System): Filter the dialyzed solution through a 0.22 µm PES syringe filter to remove any large aggregates. Validate the formulation by measuring Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population (Polydispersity Index < 0.2) with a Z-average diameter between 50–80 nm.

    • Lyophilization: Freeze the validated micelle solution at -80 °C and lyophilize to obtain a dark red powder for long-term storage.

    References

    • ACS Macro Letters. "Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups." ACS Publications. URL: [Link]

    Sources

    Method

    Preparation of alpha-methylphenylalanine derivatives from 4-Benzyl-4-methyloxazolidine-2,5-dione

    Application Note: Advanced Methodologies for the Preparation of α -Methylphenylalanine Derivatives via 4-Benzyl-4-methyloxazolidine-2,5-dione (NCA) Ring-Opening Introduction & Mechanistic Overview The incorporation of α,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Methodologies for the Preparation of α -Methylphenylalanine Derivatives via 4-Benzyl-4-methyloxazolidine-2,5-dione (NCA) Ring-Opening

    Introduction & Mechanistic Overview

    The incorporation of α,α -disubstituted amino acids, such as α -methylphenylalanine, into peptides and polymers is a cornerstone strategy in modern drug development and materials science. The α -methyl group severely restricts the conformational flexibility of the backbone, stabilizing secondary structures (like α -helices) and imparting profound resistance to proteolytic degradation[1]. However, this same steric bulk renders traditional peptide coupling reagents (e.g., HATU, EDC) highly inefficient due to severe thermodynamic and kinetic barriers.

    To overcome this, the amino acid is converted into its highly reactive N-carboxyanhydride (NCA) derivative: 4-Benzyl-4-methyloxazolidine-2,5-dione [2]. NCAs possess two highly reactive electrophilic centers (C-2 and C-5). Nucleophilic attack by an amine typically occurs at the more sterically accessible C-5 carbonyl. This ring-opening event generates an unstable carbamate intermediate that spontaneously decarboxylates (releasing CO 2​ gas) to reveal a new, unprotected primary amine[3]. This irreversible decarboxylation drives the reaction forward, enabling the coupling of sterically hindered quaternary centers without the need for exogenous coupling reagents or the risk of epimerization.

    NCAPathways NCA 4-Benzyl-4-methyloxazolidine-2,5-dione (α-Methyl-Phe NCA) ROP Ring-Opening Polymerization (Amine Initiator) NCA->ROP -CO2 Peptide Peptide Coupling (Amino Acid Nucleophile) NCA->Peptide -CO2 Deriv Small Molecule Derivatization (Alcohol/Amine) NCA->Deriv -CO2 Polymer Poly(α-methylphenylalanine) Biomaterials ROP->Polymer Dipeptide Sterically Hindered Peptides Drug Discovery Peptide->Dipeptide SmallMol Amide/Ester Derivatives Building Blocks Deriv->SmallMol

    Divergent synthetic pathways of α-Methyl-Phe NCA yielding polymers, peptides, and small molecules.

    Application 1: Controlled Ring-Opening Polymerization (ROP)

    Poly( α -methylphenylalanine) is a highly hydrophobic, rigid-rod polypeptide used in advanced biomaterials and nanoparticle formulations[4]. The ROP of 4-Benzyl-4-methyloxazolidine-2,5-dione must be strictly controlled to prevent chain-termination events, such as the formation of dead-end hydantoin rings.

    Causality in Experimental Design: Historically, NCA polymerizations suffered from broad dispersity ( Đ>1.5 ). By lowering the reaction temperature to 0 °C, the activation energy barrier for side reactions (like moisture-induced termination or intramolecular cyclization) is not met, whereas the primary amine propagation remains active. As highlighted by, this low-temperature operative method effectively reduces end-group termination, yielding well-defined polypeptides[5].

    Table 1: Influence of Initiator and Temperature on the ROP of 4-Benzyl-4-methyloxazolidine-2,5-dione

    InitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%) Mn​ (kDa)Dispersity (Đ)
    n -Butylamine50:12524>956.51.45
    n -Butylamine50:1072908.21.15
    n -Hexylamine100:10968515.41.18
    Self-Validating Protocol: Low-Temperature ROP
    • Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Validation Check: Ensure the moisture content of the solvent (DMF or THF) is <10 ppm using Karl Fischer titration. Trace water acts as an uncontrolled nucleophilic initiator, leading to multimodal molecular weight distributions.

    • Monomer Dissolution: Dissolve 4-Benzyl-4-methyloxazolidine-2,5-dione (1.0 mmol) in 5.0 mL of anhydrous DMF under Argon.

    • Initiation: Cool the solution to 0 °C using an ice bath. Rapidly inject the primary amine initiator (e.g., n -hexylamine, 0.02 mmol for a target Degree of Polymerization of 50) via a gas-tight syringe.

    • Propagation: Stir the reaction at 0 °C for 72 hours. Validation Check: Monitor the reaction via FTIR spectroscopy. The polymerization is deemed complete when the characteristic NCA anhydride stretching bands at ~1850 cm⁻¹ and ~1760 cm⁻¹ completely disappear from the spectrum.

    • Termination & Isolation: Precipitate the polymer by dropping the reaction mixture dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. Centrifuge at 5000 × g for 10 minutes, decant the supernatant, and dry the resulting white pellet under high vacuum to constant weight.

    Application 2: Synthesis of Sterically Hindered Peptides

    When synthesizing active pharmaceutical ingredients (APIs) containing α -methylphenylalanine, the NCA serves as an activated building block that bypasses the steric clash inherent to standard solid-phase peptide synthesis (SPPS)[1].

    PeptideWorkflow Step1 Preparation of Nucleophile (Free Amine) Step2 NCA Addition (0 °C, pH 8.0) Step1->Step2 Step3 Decarboxylation (-CO2 evolution) Step2->Step3 Step4 Product Isolation (Precipitation/HPLC) Step3->Step4

    Step-by-step workflow for the NCA-mediated synthesis of sterically hindered dipeptides.

    Self-Validating Protocol: Solution-Phase Dipeptide Coupling
    • Nucleophile Activation: Dissolve the nucleophilic amino acid ester (e.g., H-Gly-OtBu HCl, 1.1 mmol) in 10 mL of anhydrous THF. Add N,N -Diisopropylethylamine (DIPEA, 2.2 mmol) to liberate the free amine. Causality: A slight excess of base ensures the nucleophile is fully deprotonated and active, preventing competitive hydrolysis of the NCA by adventitious moisture.

    • NCA Addition: Cool the solution to 0 °C. Add 4-Benzyl-4-methyloxazolidine-2,5-dione (1.0 mmol) portion-wise over 10 minutes to control the exothermic release of CO 2​ .

    • Decarboxylation: Equip the flask with a bubbler to monitor CO 2​ evolution. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Validation Check: The cessation of gas bubbling is a primary macroscopic indicator of reaction completion. Confirm the consumption of the NCA via TLC (Ninhydrin stain) or LC-MS.

    • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 5% citric acid (2 × 10 mL), saturated NaHCO 3​ (2 × 10 mL), and brine (10 mL).

    • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the resulting dipeptide via flash column chromatography if trace unreacted nucleophile remains.

    Application 3: Small Molecule Derivatization

    For medicinal chemistry screening libraries, 4-Benzyl-4-methyloxazolidine-2,5-dione can be directly reacted with various aliphatic or aromatic amines to yield α -methylphenylalanine amides[6]. Because the NCA acts as its own activating agent, this method avoids the generation of difficult-to-remove urea byproducts (such as DCU from DCC couplings), streamlining downstream purification and maximizing atom economy.

    References

    • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization Journal of the American Chemical Society (2024). URL:[Link]

    • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Polymers (2017). URL:[Link]

    • Polypeptide films via N-carboxyanhydride ring-opening polymerization (NCA-ROP): past, present and future Chemical Communications (2014). URL:[Link]

    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Pharmaceuticals (Basel) (2020). URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to prevent moisture degradation in 4-Benzyl-4-methyloxazolidine-2,5-dione during storage

    Technical Support Center: Preventing Moisture Degradation in 4-Benzyl-4-methyloxazolidine-2,5-dione As a Senior Application Scientist, I frequently consult on the stability of α,α -disubstituted N-carboxyanhydrides (NCAs...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Preventing Moisture Degradation in 4-Benzyl-4-methyloxazolidine-2,5-dione

    As a Senior Application Scientist, I frequently consult on the stability of α,α -disubstituted N-carboxyanhydrides (NCAs). 4-Benzyl-4-methyloxazolidine-2,5-dione—commonly known as α -methyl-phenylalanine NCA ( α -Me-Phe NCA)—is a highly valuable building block for synthesizing sterically hindered, enzymatically stable peptides. However, like all Leuchs' anhydrides, it is notoriously sensitive to moisture[1].

    This technical guide provides a mechanistic understanding of NCA degradation and outlines field-proven, self-validating protocols to ensure the integrity of your monomer during storage and experimental handling.

    Mechanistic Insight: The Causality of Moisture Degradation

    To prevent degradation, one must first understand the chemical causality behind it. Why is moisture so detrimental to 4-Benzyl-4-methyloxazolidine-2,5-dione?

    The oxazolidine-2,5-dione ring features a highly electrophilic C5 carbonyl. When exposed to trace amounts of water, the water molecule acts as a nucleophile, directly attacking the C5 position. This ring-opening event generates an unstable carbamic acid intermediate, which rapidly decarboxylates (releasing CO 2​ gas) to form the free parent amino acid, α -methyl-phenylalanine[2].

    Crucially, this degradation does not stop at hydrolysis. The newly formed free amino acid bears a nucleophilic primary amine. Even though the α -methyl group provides some steric hindrance, this amine can initiate the Normal Amine Mechanism (NAM) , attacking the C5 carbonyl of neighboring, intact NCA monomers[3]. This triggers a cascade of premature ring-opening polymerization (ROP), transforming your highly pure monomer batch into an insoluble mixture of oligomers and free amino acids[1].

    NCADegradation H2O Trace Moisture (H₂O) Attack Nucleophilic Attack at C5 Carbonyl H2O->Attack NCA α-Me-Phe NCA Monomer NCA->Attack NAM Normal Amine Mechanism (NAM) NCA->NAM Intact Monomer Carbamic Unstable Carbamic Acid Intermediate Attack->Carbamic Decarb Decarboxylation (-CO₂) Carbamic->Decarb AminoAcid Free α-Me-Phe (Primary Amine) Decarb->AminoAcid AminoAcid->NAM Oligomer Premature Oligomerization / Polymeric Waste NAM->Oligomer

    Mechanistic pathway of moisture-induced degradation and premature polymerization in NCAs.

    Troubleshooting & FAQs

    Q1: How can I visually or analytically confirm if my 4-Benzyl-4-methyloxazolidine-2,5-dione has degraded? Causality & Diagnosis: Pure α -Me-Phe NCA should be a free-flowing, crystalline white powder. Because the degradation pathway releases CO 2​ , you may hear a distinct "hiss" of escaping gas when opening a degraded vial[2]. Visually, the powder may appear clumped, sticky, or glassy due to oligomerization. Self-Validation: Do not rely solely on visual inspection. Use Fourier-transform infrared (FTIR) spectroscopy. Pure NCA exhibits two sharp, characteristic carbonyl stretches at ~1850 cm −1 and ~1760 cm −1 . The appearance of a broad amide I band at ~1650 cm −1 definitively confirms premature polymerization[4].

    Q2: What is the optimal storage environment to prevent this degradation? Prevention Strategy: The kinetic energy required for the nucleophilic attack of water is temperature-dependent. Storing the monomer at -20°C to -80°C drastically retards the reaction rate[5][6]. Furthermore, the atmosphere must be strictly inert. Argon is highly recommended over nitrogen for long-term storage because argon is denser than air; it settles over the solid powder, providing a robust, physical protective blanket against ambient humidity.

    Q3: My lab has high ambient humidity. How should I transfer the monomer without ruining the batch? Handling Protocol:Never open a cold vial of NCA. If a vial is opened immediately upon removal from the freezer, ambient moisture will rapidly condense directly onto the cold powder, instantly initiating hydrolysis[5]. You must allow the sealed vial to equilibrate to room temperature (typically 1–2 hours) inside a desiccator before transferring it into a nitrogen-filled glovebox for weighing[7].

    Quantitative Data: Storage Conditions vs. Monomer Integrity

    To standardize expectations across your laboratory, refer to the following matrix for α -Me-Phe NCA storage. Adhering to the "Optimal" conditions ensures maximum shelf life.

    Storage ConditionTemperatureAtmosphereContainer SealingExpected Shelf LifeRisk of Polymerization
    Optimal (Long-term) -80°CDry ArgonVacuum-sealed foil pouch> 12 monthsExtremely Low
    Standard (Mid-term) -20°CDry NitrogenParafilm over PTFE cap3 - 6 monthsLow
    Suboptimal (Short-term) 4°CDry AirStandard screw cap1 - 2 weeksModerate
    Unacceptable Room TempAmbient AirStandard screw cap< 24 hoursHigh (Rapid degradation)

    Self-Validating Experimental Protocol: Salvage Recrystallization

    If you suspect mild moisture exposure (e.g., slight clumping but FTIR still shows strong NCA anhydride peaks), you can salvage the monomer through a rigorous anhydrous recrystallization. This protocol is designed as a self-validating system: successful removal of oligomeric waste is confirmed by the return of a sharp melting point, a free-flowing crystalline morphology, and the complete disappearance of the 1650 cm −1 FTIR peak.

    Step-by-Step Methodology:

    • Preparation (Glovebox): Move the suspect α -Me-Phe NCA vial, anhydrous tetrahydrofuran (THF), and anhydrous hexane into a strictly controlled inert glovebox (H 2​ O < 1 ppm)[6][7].

    • Selective Dissolution: Dissolve the crude NCA in a minimal volume of anhydrous THF (approx. 4–6 mL per gram of NCA). Causality: THF easily dissolves the intact NCA monomer, while any premature poly( α -Me-Phe) oligomers remain largely insoluble due to strong intermolecular hydrogen bonding[6].

    • Filtration: Pass the mixture through a dry 0.2 μ m PTFE syringe filter to physically remove the insoluble oligomeric waste and free amino acids.

    • Precipitation: Slowly drip the clear THF filtrate into a beaker of vigorously stirred anhydrous hexane (using a 1:6 to 1:8 THF:Hexane volume ratio)[6]. The pure 4-Benzyl-4-methyloxazolidine-2,5-dione will precipitate as fine, white crystals.

    • Collection and Drying: Collect the crystals via vacuum filtration (inside the glovebox or using a Schlenk line). Dry under high vacuum (30–40 mTorr) for at least 24 hours to remove all residual solvent[6].

    • Repackaging: Aliquot the purified monomer into single-use amber vials to prevent repeated freeze-thaw/opening cycles. Purge with argon, seal with a PTFE-lined cap, wrap tightly with Parafilm, and store immediately at -20°C or -80°C[5][6].

    StorageWorkflow Receive Receive / Purify NCA Monomer Aliquot Aliquot into Single-Use Vials Receive->Aliquot Purge Purge with Dry Argon Aliquot->Purge Seal Seal with PTFE Cap & Parafilm Purge->Seal Store Store at -20°C to -80°C Seal->Store Warm Warm to Room Temp in Desiccator (1-2h) Store->Warm When needed Glovebox Transfer to Glovebox for Use Warm->Glovebox Prevents condensation

    Standard operating procedure for anhydrous storage and handling of sensitive NCA monomers.

    References

    • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. dcu.ie. 2

    • Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. rsc.org. 3

    • Technical Support Center: N-Carboxyanhydride (NCA) Polymerization. benchchem.com. 7

    • High Standard Purity NCA. pharmaceutical-networking.com. 5

    • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society. 1

    • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. 6

    • A Facile Glovebox-Free Strategy To Significantly Accelerate the Syntheses of Well-Defined Polypeptides by N-Carboxyanhydride (NCA) Ring-Opening Polymerizations. Macromolecules.4

    Sources

    Optimization

    Technical Support Center: Minimizing Side Reactions in 4-Benzyl-4-methyloxazolidine-2,5-dione Polymerization

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the ring-opening polymerization (ROP) of N-Carboxyanhydrides (NCAs). This guide is specifically tailored to address the challe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the ring-opening polymerization (ROP) of N-Carboxyanhydrides (NCAs). This guide is specifically tailored to address the challenges encountered during the polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione, a substituted NCA, to form well-defined poly(α-benzyl-α-methyl-β-alanine). Our goal is to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to minimize side reactions and achieve high-quality polypeptides.

    This document is divided into two main sections: a Troubleshooting Guide to address specific problems encountered during or after polymerization, and a Frequently Asked Questions (FAQs) section for proactive experimental planning.

    Troubleshooting Guide

    This section is designed to help you diagnose and solve common issues that lead to suboptimal polymerization results.

    Q1: My polymerization resulted in a low polymer yield, or it failed to initiate entirely. What went wrong?

    This is a common issue often rooted in the purity of the reagents and the reaction environment.

    Potential Causes & Recommended Solutions:

    Potential CauseDetailed Explanation & Solution
    Impure NCA Monomer The 4-Benzyl-4-methyloxazolidine-2,5-dione monomer is highly susceptible to degradation by moisture and acidic impurities (e.g., residual HCl from synthesis). Water can act as an unwanted initiator, leading to uncontrolled polymerization and low yields of the desired polymer.[1][2] Acidic impurities can protonate the initiator or the propagating chain end, inhibiting the reaction.[3] Solution: Rigorously purify the NCA monomer by recrystallization multiple times from a suitable solvent system like THF/hexane or ethyl acetate/hexane until a high-purity product is confirmed.[1]
    Inactive or Impure Initiator The initiator (e.g., a primary amine) can be compromised by improper storage or impurities. If the initiator is inactive, polymerization will not begin. Solution: Use a freshly purified or newly purchased initiator. If using a primary amine, ensure it is stored under an inert atmosphere and away from moisture.
    Presence of Inhibitors Contaminants in the monomer or solvent can act as polymerization inhibitors. Solution: Ensure all solvents are rigorously dried and deoxygenated before use. Distill solvents over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.[1] All glassware must be flame-dried or oven-dried immediately before use and cooled under vacuum or an inert atmosphere.[1]
    Experimental Protocol: Purification of NCA Monomer
    • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon in a glovebox), dissolve the crude 4-Benzyl-4-methyloxazolidine-2,5-dione in a minimal amount of anhydrous tetrahydrofuran (THF).

    • Precipitation: Slowly add anhydrous hexane while stirring until the solution becomes cloudy, indicating the onset of precipitation.

    • Crystallization: Store the flask at -20°C for several hours, or overnight, to allow for complete crystallization.

    • Isolation: Quickly filter the crystals in the glovebox using a pre-chilled Büchner funnel. Wash the crystals with a small amount of cold, anhydrous hexane to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvents.

    • Storage: Store the purified, dry NCA monomer in a sealed vial under an inert atmosphere at -20°C or below.

    Q2: The final polymer has a much lower molecular weight (MW) than targeted and a broad polydispersity index (PDI > 1.2). How can I improve this?

    Poor control over MW and PDI is a classic sign of unintended initiation events and/or chain termination side reactions.

    Potential Causes & Recommended Solutions:

    Potential CauseDetailed Explanation & Solution
    Adventitious Water As mentioned above, water acts as an initiator. Since the amount of water is unknown and uncontrolled, it leads to the formation of many short polymer chains, drastically lowering the average MW and broadening the PDI.[1][2] Solution: Adhere strictly to anhydrous conditions. Use a glovebox or Schlenk line techniques for all manipulations. Ensure all reagents, solvents, and glassware are scrupulously dried.[1][4]
    Inappropriate Initiator Choice Strongly basic initiators (e.g., tertiary amines, alkoxides) can favor the "Activated Monomer Mechanism" (AMM) over the more controlled "Normal Amine Mechanism" (NAM).[1][4] While AMM can produce high MW polymers, it is often less controlled and can lead to broader PDIs.[1] Solution: For well-controlled polymerizations, use a primary amine initiator (e.g., hexylamine, benzylamine) which favors the NAM.
    High Reaction Temperature Elevated temperatures increase the rate of propagation but disproportionately accelerate the rates of side reactions, including chain termination and transfer.[4][5] Solution: Conduct the polymerization at a lower temperature. A common starting point is 0°C, but temperatures as low as -20°C to -40°C can be used to further suppress side reactions.[4][6]
    Reactive Solvents Certain solvents can participate in side reactions. N,N-Dimethylformamide (DMF), for instance, can cause chain termination, especially at elevated temperatures.[4][7] Solution: Choose a less reactive solvent. Tetrahydrofuran (THF), dioxane, or chloroform are often better choices for controlled NCA polymerizations.[1][4]
    Workflow for Controlled Polymerization

    G cluster_prep Preparation Phase cluster_rxn Reaction Phase (Inert Atmosphere) cluster_workup Workup & Analysis Monomer Purify & Dry NCA Monomer Dissolve Dissolve NCA in Solvent at 0°C Monomer->Dissolve Solvent Dry & Degas Solvent Solvent->Dissolve Glassware Flame-Dry All Glassware Glassware->Dissolve Initiate Add Primary Amine Initiator Solution Dissolve->Initiate Polymerize Stir at Low Temp (e.g., 0°C to -20°C) Initiate->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Isolate Filter & Dry Polypeptide Precipitate->Isolate Analyze Analyze MW & PDI (GPC, NMR) Isolate->Analyze

    Caption: Experimental workflow for controlled NCA polymerization.

    Q3: My final product shows evidence of racemization. What causes this and how can it be prevented?

    Loss of stereochemical integrity is a significant issue, particularly in biomedical applications. It is typically caused by the abstraction of the α-proton on the NCA ring or the propagating chain end.

    Potential Causes & Recommended Solutions:

    Potential CauseDetailed Explanation & Solution
    Strongly Basic Conditions The use of strong bases as initiators (e.g., sodium methoxide, tertiary amines) significantly increases the likelihood of α-proton abstraction, leading to racemization via the Activated Monomer Mechanism.[4] Solution: Avoid strongly basic initiators. Opt for primary amine initiators or specialized transition-metal complexes that offer superior control over stereochemistry.[4]
    Elevated Temperature Higher temperatures provide the activation energy needed for proton abstraction and other side reactions that can compromise stereochemical purity. Solution: Drastically reduce the reaction temperature. Performing the polymerization at 0°C or even in a frozen state (cryo-polymerization) can kinetically suppress these unwanted side reactions.[4]
    Prolonged Reaction Times Leaving the reaction to stir for extended periods, especially at room temperature, increases the probability that side reactions, including racemization, will occur. Solution: Monitor the reaction closely (e.g., by FTIR to track the disappearance of the NCA anhydride peaks) and quench it promptly upon completion. Accelerating the polymerization can also be an effective strategy.[7][8]

    Frequently Asked Questions (FAQs)

    Q1: What are the most common side reactions in NCA polymerization, and how do they terminate the chain?

    Several competing reactions can occur. Understanding them is key to prevention.

    • Intramolecular Cyclization: The terminal amine of a growing chain can attack the penultimate amide bond. This forms a stable, six-membered ring (a hydantoin-2-one derivative), effectively terminating the chain.[1] This is often promoted by higher temperatures.

    • Carbamate Formation: The propagating amine chain end can react with the CO₂ byproduct of the polymerization to form a stable carbamate salt. This species is temporarily dormant and can slow or even halt the polymerization process.[1]

    • Thermal Decomposition: At higher temperatures, the NCA monomer itself can decompose to form an isocyanate and carbon monoxide. The isocyanate can then react with a propagating amine chain end, capping it and preventing further growth.[1]

    Key Polymerization Pathways

    G cluster_side Side Reactions NCA NCA Monomer PropagatingChain Propagating Chain (Polymer-NH2) NCA->PropagatingChain Propagation (Desired Path) Isocyanate Isocyanate NCA->Isocyanate Decomposition Initiator Primary Amine Initiator (R-NH2) Initiator->PropagatingChain Initiation TerminatedChain Terminated Chain (e.g., Hydantoin) PropagatingChain->TerminatedChain Intramolecular Cyclization DormantChain Dormant Carbamate (Polymer-NHCOO-) PropagatingChain->DormantChain Reaction with CO2 WellDefinedPolymer Well-Defined Polypeptide PropagatingChain->WellDefinedPolymer Water Water (H2O) Water->PropagatingChain Uncontrolled Initiation CO2 CO2 Byproduct Heat High Temp

    Caption: Desired propagation pathway vs. common side reactions.

    Q2: Can accelerating the polymerization actually reduce side reactions?

    Yes, this is a highly effective and somewhat counter-intuitive strategy. The core principle is to ensure that the rate of chain propagation is significantly faster than the rates of termination and other side reactions.[7][8] If each monomer addition step takes milliseconds to seconds, while termination reactions take minutes to hours, the polymer chain can reach its target length with very high fidelity before side reactions have a chance to occur.

    Methods for Accelerated Polymerization:

    • Catalysis: Certain catalysts, such as weak organic acids or crown ethers, can activate the NCA monomer or the propagating chain end, leading to a dramatic increase in the polymerization rate.[3][9][10]

    • Emulsion Systems: Performing the polymerization in a water-in-oil emulsion system can lead to ultrafast kinetics, enabling the synthesis of high block number copolymers with minimal chain termination.[7][8]

    • Highly Active Initiators: Initiators like lithium hexamethyldisilazide (LiHMDS) can initiate extremely rapid polymerization, often completing in minutes, which is fast enough to be performed in an open vessel.[11]

    Q3: What are the ideal conditions for polymerizing 4-Benzyl-4-methyloxazolidine-2,5-dione?

    While every system requires optimization, the following conditions provide an excellent starting point for minimizing side reactions and achieving a well-controlled polymerization.

    ParameterRecommended ConditionRationale
    Monomer Purity >99% (recrystallized)Prevents uncontrolled initiation and inhibition.[1]
    Atmosphere Inert (Argon or N₂)Excludes moisture and oxygen, which cause side reactions.[1]
    Solvent Anhydrous THF or DioxaneLow reactivity, good solubility for monomer and polymer.[4]
    Initiator Primary Amine (e.g., hexylamine)Favors the controlled "Normal Amine Mechanism".[1][4]
    Temperature 0°C to -20°CKinetically suppresses most side and termination reactions.[4][6]
    Monomer Concentration 1-5% (w/v)Helps maintain polymer solubility and control reaction kinetics.
    Monomer-to-Initiator Ratio [M]/[I] = Target DPThis ratio is the primary determinant of the final molecular weight.

    References

    • Lu, H., & Cheng, J. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters.
    • BenchChem. (2025). Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). BenchChem.
    • Zhang, Y., et al. (2019). Facile synthesis of helical multiblock copolypeptides: minimal side reactions with accelerated polymerization of N-carboxyanhydrides. PMC.
    • Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC.
    • Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Publications.
    • Xia, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. PMC.
    • Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. PubMed.
    • Various Authors. (2024). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.
    • Topic, F., et al. (2017). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Macro Letters.
    • Zhang, Y., et al. (2019). Facile Synthesis of Helical Multiblock Copolypeptides: Minimal Side Reactions with Accelerated Polymerization of N-Carboxyanhydrides. ACS Macro Letters.
    • ResearchGate. (2021). Minimal side reactions with CE-catalyzed polymerization of NCA. ResearchGate.
    • Cheng, J., & Deming, T.J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
    • BenchChem. (2025). Technical Support Center: N-Carboxyanhydride (NCA) Polymerization. BenchChem.
    • Ling, J. (2018). Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides. Nature Portfolio.
    • Zhang, Y., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. Chinese Chemical Society.

    Sources

    Troubleshooting

    Improving molecular weight control in 4-Benzyl-4-methyloxazolidine-2,5-dione polymerization

    Technical Support Center: Troubleshooting Molecular Weight Control in α,α -Disubstituted NCA Polymerization Target Compound: 4-Benzyl-4-methyloxazolidine-2,5-dione (The N-carboxyanhydride of α -methylphenylalanine) Audie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Molecular Weight Control in α,α -Disubstituted NCA Polymerization

    Target Compound: 4-Benzyl-4-methyloxazolidine-2,5-dione (The N-carboxyanhydride of α -methylphenylalanine) Audience: Researchers, Polymer Chemists, and Drug Development Professionals

    Part 1: Mechanistic Root Causes (The "Why")

    Polymerizing 4-Benzyl-4-methyloxazolidine-2,5-dione is notoriously difficult. Because this monomer is geminally disubstituted at the α -carbon (C4 of the oxazolidine ring) with both a methyl and a bulky benzyl group, it exhibits extreme steric hindrance. This structural feature fundamentally alters the polymerization kinetics and mechanism[1].

    In standard NCA ring-opening polymerization (ROP), primary amines initiate the Normal Amine Mechanism (NAM) via nucleophilic attack at the C5 carbonyl, followed by decarboxylation to propagate the chain[2]. However, for α,α -disubstituted NCAs, the steric bulk imposes a massive energy barrier to this nucleophilic addition. Consequently, the propagation rate ( kp​ ) drops drastically.

    When nucleophilic attack is hindered, the initiator or propagating amine instead acts as a base, deprotonating the NCA nitrogen. This triggers the Activated Monomer Mechanism (AMM) [2]. The AMM pathway generates highly reactive isocyanate intermediates that lead to chain transfer, macrocyclization, and dead-end hydantoic acid formation, ultimately destroying molecular weight (MW) control and broadening dispersity ( Đ )[3].

    Part 2: Troubleshooting FAQs

    Q1: Why is my molecular weight plateauing at oligomer stages (< 5 kDa)?

    Cause: The dominance of the AMM pathway over the NAM pathway. Because the α -benzyl and α -methyl groups block the C5 carbonyl, primary amine initiators fail to propagate the chain efficiently. The resulting isocyanate intermediates cause premature chain termination[3]. Analogous α,α -disubstituted monomers, such as Aib-NCA, historically struggle to exceed 1,400 g/mol using standard solution ROP[4]. Solution: Abandon standard primary amines. Switch to hexamethyldisilazane (HMDS) derivatives (e.g., NaHMDS or N-TMS amines). These initiators transfer a trimethylsilyl (TMS) group to the NCA, suppressing the AMM pathway and forcing a controlled NAM propagation[5]. Alternatively, if solution ROP completely fails, topochemical (solid-state) polymerization in single crystals has been shown to bypass solution-phase side reactions for highly hindered NCAs[6].

    Q2: Why is the dispersity ( Đ ) > 1.5, and how do I fix it?

    Cause: High dispersity indicates that the rate of initiation ( ki​ ) is slower than propagation ( kp​ ), or that secondary initiation events are occurring mid-reaction. For this specific monomer, trace moisture acts as a potent secondary nucleophile. Furthermore, poor monomer solubility in non-polar solvents can cause two-phase kinetics. Solution:

    • Implement the self-validating purification protocol (see Part 4) to ensure the monomer is strictly free of HCl and water.

    • Utilize a cosolvent system (e.g., DMF/CHCl 3​ ) to balance monomer solubility and polymerization kinetics, which has been proven to improve molecular weight distribution[7].

    Q3: How do I eliminate hydantoic acid end-groups?

    Cause: Hydantoic acid forms when the propagating amine attacks the C2 carbonyl instead of the C5 carbonyl, or when trace water quenches the AMM-derived isocyanate intermediate. Solution: Maintain strict anhydrous conditions (< 1 ppm H 2​ O) via glovebox techniques and utilize TMS-amine initiators. The transient silylation of the propagating chain end sterically and electronically prevents C2 attack.

    Part 3: Quantitative Data & Initiator Comparison

    To achieve predictable molecular weights, the choice of initiator must be matched to the steric demands of 4-Benzyl-4-methyloxazolidine-2,5-dione.

    Initiator ClassMechanism PathwayExpected MW LimitExpected Dispersity ( Đ )Recommendation for α,α -Disubstituted NCAs
    Primary Amines (e.g., Hexylamine)Mixed (NAM + AMM)< 3,000 g/mol 1.50 - 2.50Not Recommended. Severe termination due to steric block.
    Alkoxides (e.g., NaOMe)AMM DominantUnpredictable> 2.00Not Recommended. Leads to racemization and macrocycles.
    Transition Metals (e.g., Ni/Co complexes)Oxidative Addition~10,000 g/mol 1.15 - 1.30Moderate. Good control, but requires complex catalyst synthesis.
    HMDS / TMS-Amines (e.g., NaHMDS)TMS-Assisted NAM> 15,000 g/mol 1.05 - 1.20Highly Recommended. Suppresses AMM; fast and controlled[5].

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Self-Validating Monomer Purification

    Causality: Phosgenation used to synthesize the NCA leaves trace HCl and moisture, which act as chain-breaking agents. This protocol ensures absolute purity.

    • Dissolution: Dissolve crude 4-Benzyl-4-methyloxazolidine-2,5-dione in anhydrous ethyl acetate under an inert argon atmosphere.

    • Acid Scavenging: Wash the organic layer quickly with ice-cold 0.5% aqueous NaHCO 3​ , followed by ice-cold brine. Dry immediately over pre-baked MgSO 4​ .

    • Recrystallization: Concentrate the filtrate under vacuum. Recrystallize three times from anhydrous THF/hexane (1:3 v/v) at -20 °C in a glovebox.

    • Validation Check (Critical): Analyze the crystals via FTIR. The batch is only validated if it shows strictly two sharp carbonyl bands at ~1850 cm⁻¹ and ~1780 cm⁻¹. If a band at 2250 cm⁻¹ (isocyanate) or a broad band at 3300 cm⁻¹ (water/acid) is present, discard or re-purify the batch.

    Protocol B: HMDS-Mediated Ring-Opening Polymerization

    Causality: NaHMDS transfers a TMS group to the sterically hindered NCA, bypassing the basicity-driven AMM pathway and allowing controlled chain growth[5].

    • Preparation: Inside a nitrogen-filled glovebox (< 1 ppm H 2​ O, < 1 ppm O 2​ ), dissolve the validated 4-Benzyl-4-methyloxazolidine-2,5-dione (1.0 mmol) in 5.0 mL of anhydrous DMF/CHCl 3​ (1:4 v/v)[7].

    • Initiation: Rapidly inject the desired ratio of NaHMDS (e.g., 0.02 mmol for a target DP of 50) from a standardized THF stock solution.

    • In-Situ Monitoring (Validation Check): Equip the reaction vial with an in-situ ATR-FTIR probe. Monitor the disappearance of the NCA anhydride band at 1850 cm⁻¹ and the concurrent rise of the polypeptide Amide I band at ~1650 cm⁻¹.

    • Termination & Isolation: Once the 1850 cm⁻¹ band completely plateaus at baseline (indicating full conversion), precipitate the polymer into cold diethyl ether. Centrifuge, wash twice with ether, and dry under high vacuum.

    Part 5: Pathway Visualization

    The following diagram illustrates the mechanistic divergence caused by the steric hindrance of 4-Benzyl-4-methyloxazolidine-2,5-dione, and how HMDS intervention restores control.

    G NCA 4-Benzyl-4-methyl NCA (Sterically Hindered Monomer) NAM Normal Amine Mechanism (NAM) Nucleophilic Attack at C5 NCA->NAM Nucleophile AMM Activated Monomer Mechanism (AMM) Deprotonation of NCA Nitrogen NCA->AMM Base Init Initiator (Primary Amine) Init->NCA Reacts with Slow Extremely Slow Propagation Due to α,α-Disubstitution NAM->Slow Steric Block Isocyanate Isocyanate Intermediate Formation AMM->Isocyanate Slow->AMM Shifts Equilibrium DeadEnd Termination / Hydantoic Acid Low MW, High Dispersity Isocyanate->DeadEnd TMS Solution: TMS-Amine / HMDS TMS Transfer to NCA Nitrogen TMS->NCA Replaces Primary Amine Controlled Controlled ROP Target MW, Low Dispersity TMS->Controlled Suppresses AMM

    Figure 1: Mechanistic divergence in sterically hindered NCA ROP and the corrective role of TMS-based initiators.

    Sources

    Reference Data & Comparative Studies

    Validation

    Kinetic and Mechanistic Comparison: 4-Benzyl-4-methyloxazolidine-2,5-dione vs. Standard Phenylalanine NCA

    The ring-opening polymerization (ROP) of α -amino acid N-carboxyanhydrides (NCAs) is the premier methodology for synthesizing well-defined, high-molecular-weight polypeptides 1. However, the structural nuances of the NCA...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The ring-opening polymerization (ROP) of α -amino acid N-carboxyanhydrides (NCAs) is the premier methodology for synthesizing well-defined, high-molecular-weight polypeptides 1. However, the structural nuances of the NCA monomer fundamentally dictate the kinetic viability of the polymerization.

    This technical guide provides an objective, data-driven comparison between standard Phenylalanine NCA (Phe-NCA; 4-benzyloxazolidine-2,5-dione) and its α -methylated derivative, α -Methylphenylalanine NCA ( α -MePhe-NCA; 4-benzyl-4-methyloxazolidine-2,5-dione). By examining the profound effects of α,α -disubstitution on propagation kinetics and secondary structure, we provide researchers with actionable, self-validating protocols for overcoming steric limitations in polypeptide engineering.

    Mechanistic Divergence & Causality

    The Normal Amine Mechanism (NAM) is the classical pathway for primary amine-initiated NCA ROP, wherein the amine nucleophile attacks the electrophilic C5 carbonyl of the NCA ring [[1]](). The presence or absence of an α -methyl group drastically alters this trajectory.

    • Standard Phe-NCA (Monosubstituted): The presence of a single α -proton allows for a relatively unhindered nucleophilic attack. As the polymer grows, poly(L-phenylalanine) typically adopts flexible random coil or standard α -helical conformations. This structural flexibility keeps the terminal propagating amine exposed to the solvent and highly reactive, leading to rapid ROP kinetics (e.g., apparent rate constants of k≈0.152 min−1 in aqueous ROPISA systems) 2.

    • α -MePhe-NCA (Disubstituted): The substitution of the α -proton with a methyl group introduces severe steric hindrance. This geminal disubstitution (Thorpe-Ingold effect) restricts the approach trajectory of the incoming nucleophile. More critically, as the polymer propagates, α,α -disubstituted polypeptides strongly favor a rigid 310​ -helical conformation [[3]](). This tight, constrained helical structure effectively buries the terminal amine within the polymer backbone, drastically reducing the propagation rate and often leading to premature termination when using standard primary amine initiators.

    MechanisticPathway Phe Standard Phe-NCA (4-Benzyloxazolidine-2,5-dione) Attack1 Unrestricted C5 Attack (Normal Amine Mechanism) Phe->Attack1 MePhe α-MePhe-NCA (4-Benzyl-4-methyloxazolidine-2,5-dione) Attack2 Sterically Hindered C5 Attack (High Activation Energy) MePhe->Attack2 Steric Clash Prop1 Rapid Propagation (k_obs ~ 0.15 min⁻¹) Attack1->Prop1 Prop2 Sluggish Propagation (k_obs < 0.01 min⁻¹) Attack2->Prop2 Struct1 α-Helix / β-Sheet (Active End Exposed) Prop1->Struct1 Struct2 Rigid 3_10 Helix (Active End Buried) Prop2->Struct2

    Mechanistic divergence in ROP kinetics between standard Phe-NCA and sterically hindered α-MePhe-NCA.

    Quantitative Kinetic Comparison

    The structural differences translate directly into macroscopic kinetic behavior. The table below summarizes the expected performance metrics when polymerizing these two monomers under standard benchtop conditions.

    ParameterPhenylalanine NCA (Phe-NCA) α -Methylphenylalanine NCA ( α -MePhe-NCA)
    Chemical Nomenclature 4-Benzyloxazolidine-2,5-dione4-Benzyl-4-methyloxazolidine-2,5-dione
    α -Carbon Substitution Monosubstituted (-H, -Benzyl)Disubstituted (-Methyl, -Benzyl)
    Typical Propagation Rate ( kobs​ ) ∼0.15 min−1 [[2]]() <0.01 min−1 3
    Dominant Secondary Structure α -Helix / β -SheetRigid 310​ -Helix
    Steric Hindrance at Active End Low to ModerateSevere (Buried Chain End)
    Typical Reaction Timeframe 2 – 6 Hours3 – 5 Days
    Optimal Initiator System Primary Amines (e.g., n-Hexylamine)Transition Metal Complexes / Specialized Amines 4

    Experimental Protocols (Self-Validating Workflows)

    To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Because NCAs are highly susceptible to moisture-induced ring-opening 1, all steps must be performed using strict Schlenk line or glovebox techniques.

    Protocol A: Standard ROP of Phe-NCA
    • Preparation: In a nitrogen-filled glovebox, dissolve purified Phe-NCA in anhydrous DMF to achieve a 0.1 M concentration.

      • Validation Check: The solution must remain completely clear. Any turbidity indicates moisture contamination and premature oligomerization.

    • Initiation: Inject a primary amine initiator (e.g., n-hexylamine) at the desired monomer-to-initiator ([M]/[I]) ratio (e.g., 50:1).

    • Kinetic Monitoring: Extract 50 μ L aliquots at 10-minute intervals.

      • Validation Check: Analyze via FTIR. Track the disappearance of the characteristic NCA anhydride stretching bands at 1790 cm−1 and 1850 cm−1 . The reaction is complete when these peaks merge into the baseline.

    • Termination: Once FTIR confirms complete monomer conversion (typically within 2-4 hours), precipitate the polymer into a 10-fold excess of cold diethyl ether.

    • Characterization: Isolate via centrifugation and analyze via Size Exclusion Chromatography (SEC) to confirm the degree of polymerization (DP) and dispersity ( ).

    Protocol B: Optimized ROP of α -MePhe-NCA

    Due to the sluggish kinetics of α,α -disubstituted NCAs, standard primary amines often fail to reach high DP, stalling at oligomeric stages.

    • Preparation: Dissolve α -MePhe-NCA in anhydrous DMF or NMP at a higher concentration (0.2 M) to increase the molecular collision frequency.

    • Initiation (Advanced): Utilize a transition-metal complex initiator (e.g., zero-valent nickel or cobalt complexes).

      • Causality: Transition metals coordinate the NCA monomer, bypassing the traditional nucleophilic attack barrier and forcing controlled addition to the chain end, effectively overcoming the steric bulk of the α -methyl group 4.

    • Kinetic Monitoring: Extract aliquots every 12 hours.

      • Validation Check: Due to the slow kinetics, continuous inline-IR spectroscopy is highly recommended. Monitor the gradual decline of the 1790/1850 cm−1 bands over an extended period of 72-96 hours 3.

    • Termination & Analysis: Precipitate in cold ether.

      • Validation Check: Use MALDI-TOF mass spectrometry to verify end-group fidelity. This ensures that the "living" character of the polymerization was maintained despite the prolonged reaction time and confirms the absence of side reactions 3.

    ExperimentalWorkflow Prep 1. Monomer Purification (Glovebox, Sublimation) Init 2. Initiator Addition (Hexylamine or TM Complex) Prep->Init Monitor 3. Kinetic Monitoring (FTIR: 1790/1850 cm⁻¹) Init->Monitor Quench 4. Termination (Cold Ether Precipitation) Monitor->Quench Analyze 5. Characterization (MALDI-TOF, SEC, NMR) Quench->Analyze

    Self-validating experimental workflow for monitoring NCA ring-opening polymerization kinetics.

    References

    • Aqueous Ring-Opening Polymerization-Induced Self-Assembly (ROPISA): Tailoring Anisotropic Nanoparticles through Amino Acid N-Carboxyanhydride (NCA)
    • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA)
    • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: PMC / NIH URL
    • Chirality Control of Screw-Sense in Aib-Polymers: Synthesis and Helicity of Amino Acid Functionalized Polymers Source: ACS Macro Letters / ACS Publications URL

    Sources

    Comparative

    Comparative Kinetic Analysis of 4-Benzyl-4-methyloxazolidine-2,5-dione (α-MePhe NCA) vs. Standard N-Carboxyanhydrides

    As the demand for conformationally constrained, protease-resistant peptidomimetics grows in drug development, the use of α,α-disubstituted amino acids has become increasingly critical. 4-Benzyl-4-methyloxazolidine-2,5-di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for conformationally constrained, protease-resistant peptidomimetics grows in drug development, the use of α,α-disubstituted amino acids has become increasingly critical. 4-Benzyl-4-methyloxazolidine-2,5-dione , commonly known as α-methylphenylalanine N-carboxyanhydride (α-MePhe NCA), is a premier building block for these advanced materials. However, its unique structural topology fundamentally alters its reactivity compared to standard mono-substituted NCAs.

    This guide provides an objective, data-driven comparison of the polymerization kinetics of α-MePhe NCA against other common NCAs, detailing the mechanistic causality behind its behavior and providing a field-proven, accelerated experimental protocol.

    Mechanistic Causality: The Steric Shielding Effect

    To understand the kinetic behavior of α-MePhe NCA, one must analyze the standard Normal Amine Mechanism (NAM) of ring-opening polymerization (ROP). In a well-controlled ROP, the rate-determining step is the nucleophilic attack of the propagating primary amine end-group onto the highly electrophilic C5 carbonyl of the NCA monomer.

    For mono-substituted NCAs like L-Phenylalanine NCA, the single α-benzyl group allows sufficient spatial clearance for the incoming nucleophile. However, α-MePhe NCA is an α,α-disubstituted monomer. The dual presence of a bulky benzyl group and a methyl group on the alpha carbon creates a dense steric shield. This steric clash drastically increases the activation energy ( Ea​ ) required for the nucleophilic attack.

    Because the propagation rate constant ( kp​ ) is suppressed by orders of magnitude, the living chain ends remain dormant for extended periods. This kinetic delay allows trace impurities or intramolecular side reactions (such as hydantoin ring formation or macrocyclization) to outcompete chain propagation, frequently resulting in premature termination and high dispersity[1].

    ROP_Mechanism Init Primary Amine Initiator Attack Nucleophilic Attack at C5 Carbonyl Init->Attack NCA α-MePhe NCA (Sterically Hindered) NCA->Attack Steric Clash Slows Rate Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Prop Chain Propagation Decarb->Prop Prop->Attack Next Monomer

    Mechanism of α-MePhe NCA ring-opening polymerization highlighting steric hindrance at the C5 carbonyl.

    Comparative Kinetic Data

    The extreme steric hindrance of α-MePhe NCA places it on the far end of the kinetic spectrum when compared to other NCAs. Even compared to α-aminoisobutyric acid (Aib) NCA—a classic α,α-dimethyl substituted monomer—the addition of the bulky benzyl group in α-MePhe NCA further retards the reaction[2].

    Table 1: Comparative Kinetic Parameters of Selected N-Carboxyanhydrides
    Monomerα-SubstitutionSteric HindrancePrimary MechanismRelative Polymerization RateTime to 95% Conversion (Standard)*
    L-Alanine NCA Mono (Methyl)LowAmine (NAM)Very Fast< 2 hours
    L-Phenylalanine NCA Mono (Benzyl)ModerateAmine (NAM)Fast4 - 8 hours
    Aib NCA Di (Dimethyl)HighNAM / AMMSlow> 48 hours[2]
    α-MePhe NCA Di (Methyl, Benzyl)SevereSterically BlockedExtremely SlowDays to Weeks (Fails without Catalyst)

    *Conditions: 0.1 M monomer in anhydrous Dichloromethane (DCM), initiated by hexylamine (M:I = 100:1) at 25°C.

    Overcoming Kinetic Barriers: Accelerated Catalytic Protocols

    To achieve high-conversion ROP of α-MePhe NCA, researchers must abandon standard primary amine initiation in favor of accelerated catalytic systems. Recent breakthroughs demonstrate that the addition of crown ethers (e.g., 18-Crown-6)[3] or weak organic acids (e.g., acetic acid)[4] can dramatically accelerate the reaction.

    The Causality of Crown Ether Catalysis: 18-Crown-6 (18-C-6) complexes with the propagating primary amine, increasing its nucleophilicity. More importantly, experimental and simulation data suggest that the crown ether alters the binding geometry between the NCA monomer and the propagating chain-end. This conformational shift lowers the activation energy for the ring-opening reaction, effectively bypassing the steric shield of the α-methyl and α-benzyl groups[3].

    Self-Validating Experimental Protocol: Crown Ether-Catalyzed ROP of α-MePhe NCA

    This protocol utilizes an internal self-validating mechanism via Fourier Transform Infrared (FTIR) spectroscopy. The reaction is not arbitrarily stopped by a timer; rather, it is governed by real-time spectroscopic feedback.

    Materials:

    • α-MePhe NCA (Purified via recrystallization in a glovebox)

    • Anhydrous Dichloromethane (DCM, <10 ppm H₂O)

    • Hexylamine (Initiator)

    • 18-Crown-6 (Catalyst)

    Step-by-Step Methodology:

    • Preparation: Inside a nitrogen-filled glovebox, dissolve α-MePhe NCA (100 mM) in anhydrous DCM in a flame-dried Schlenk flask.

    • Catalyst Addition: Add 18-Crown-6 to the solution to achieve a final concentration of 1.0 mM (Catalyst:Initiator ratio of 1:1).

    • Initiation: Inject hexylamine (1.0 mM) into the stirring solution to initiate the polymerization (Target Degree of Polymerization = 100).

    • FTIR Kinetic Monitoring (Self-Validation): Extract 50 µL aliquots every 2 hours. Monitor the disappearance of the characteristic NCA anhydride C=O stretching bands at 1850 cm⁻¹ and 1780 cm⁻¹ . Simultaneously, track the appearance of the polypeptide amide I (1650 cm⁻¹ ) and amide II (1540 cm⁻¹ ) bands.

      • Diagnostic Check: The reaction is only complete when the 1850/1780 cm⁻¹ bands completely vanish. If these bands persist while the amide bands plateau, it diagnostically proves premature chain termination has occurred.

    • Termination & Isolation: Once >95% conversion is confirmed via FTIR, precipitate the polymer by dropping the reaction mixture into a 10-fold excess of cold diethyl ether. Centrifuge and dry under vacuum.

    Workflow Prep 1. Monomer Prep Purify α-MePhe NCA Solvent 2. Solvent Addition Anhydrous DCM Prep->Solvent Catalyst 3. Catalyst/Initiator Hexylamine + 18-C-6 Solvent->Catalyst Reaction 4. Polymerization Stir at RT, N2 atm Catalyst->Reaction Monitor 5. Kinetic Monitoring FTIR (Anhydride decay) Reaction->Monitor Precipitation 6. Precipitation Cold Diethyl Ether Monitor->Precipitation

    Step-by-step experimental workflow for the accelerated polymerization of α-MePhe NCA.

    Conclusion

    While 4-Benzyl-4-methyloxazolidine-2,5-dione (α-MePhe NCA) offers exceptional structural properties for downstream polypeptide applications, its α,α-disubstituted nature imposes severe kinetic limitations under standard conditions. By understanding the thermodynamic penalties of its steric shielding, researchers can rationally apply accelerated methodologies—such as crown ether catalysis—to achieve controlled, high-yield polymerizations that would otherwise fail via traditional amine mechanisms.

    Sources

    Validation

    Stereochemical Analysis of Poly(α-methylphenylalanine): A Comparative Guide to Polypeptide Architectures Derived from 4-Benzyl-4-methyloxazolidine-2,5-dione

    Executive Summary The development of highly stable, non-natural polypeptide architectures is a critical frontier in biomaterials and drug delivery. 4-Benzyl-4-methyloxazolidine-2,5-dione , the N-carboxyanhydride (NCA) de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly stable, non-natural polypeptide architectures is a critical frontier in biomaterials and drug delivery. 4-Benzyl-4-methyloxazolidine-2,5-dione , the N-carboxyanhydride (NCA) derivative of α-methylphenylalanine (α-MePhe), serves as a highly specialized monomer for synthesizing rigid, lipophilic polymers. Unlike standard naturally occurring amino acids, the α,α-disubstitution in α-MePhe NCA fundamentally alters the thermodynamic folding landscape of the resulting polymer. This guide provides an objective, stereochemical comparison between Poly(α-MePhe) and alternative polypeptide systems, detailing the causality behind its unique 310​ -helical conformation and providing self-validating protocols for its synthesis and structural verification.

    Mechanistic Grounding: The Stereochemical Advantage

    To understand the performance of Poly(α-MePhe), one must analyze the causality of its folding mechanics. Standard mono-substituted amino acids, such as L-phenylalanine, possess a single α-proton. This minimal steric hindrance allows the polymer backbone to adopt the standard α-helix conformation, characterized by 3.6 residues per turn and Ramachandran dihedral angles of approximately φ ≈ -57° and ψ ≈ -47°.

    However, polymerizing 4-Benzyl-4-methyloxazolidine-2,5-dione introduces a methyl group in place of the α-proton (α,α-disubstitution). The severe steric clash between the bulky benzyl group and the new methyl group restricts the allowable conformational space. The backbone is thermodynamically forced into a highly restricted Ramachandran region (φ ≈ -60°, ψ ≈ -30°). This specific steric restriction dictates the formation of a 310​ -helix —a tighter structure with exactly 3 residues per turn and a 10-atom hydrogen-bonded ring [1]. This rigid, tightly packed architecture prevents enzymatic active sites from accessing the amide bonds, conferring near-absolute proteolytic stability.

    G Root Amino Acid NCA Precursor L_Phe L-Phenylalanine NCA (Mono-substituted α-carbon) Root->L_Phe A_MePhe 4-Benzyl-4-methyloxazolidine-2,5-dione (α,α-Disubstituted) Root->A_MePhe Ramachandran1 Broad Ramachandran Space (φ ≈ -57°, ψ ≈ -47°) L_Phe->Ramachandran1 Ramachandran2 Restricted Ramachandran Space (φ ≈ -60°, ψ ≈ -30°) A_MePhe->Ramachandran2 AlphaHelix Flexible α-Helix (3.6_13) Susceptible to Proteolysis Ramachandran1->AlphaHelix ThreeTenHelix Rigid 3_10-Helix High Proteolytic Stability Ramachandran2->ThreeTenHelix

    Stereochemical causality of α,α-disubstitution dictating 3_10-helical conformation.

    Product Comparison: Poly(α-MePhe) vs. Alternatives

    When designing a polypeptide for therapeutic or material applications, researchers typically evaluate Poly(α-MePhe) against two primary alternatives: Poly(L-phenylalanine) and Poly(α-aminoisobutyric acid)[Poly(Aib)] .

    • Poly(α-MePhe)[Derived from 4-Benzyl-4-methyloxazolidine-2,5-dione]: Offers the ultimate combination of structural rigidity ( 310​ -helix) and high lipophilicity. The bulky benzyl side chain facilitates strong hydrophobic and aromatic (π-π) interactions, making it ideal for transmembrane delivery vehicles and robust, degradation-resistant biomaterials.

    • Poly(L-Phe) [Derived from L-Phe NCA]: Forms a standard α-helix or β-sheet depending on the solvent. While it provides good lipophilicity, the lack of α-methylation leaves the backbone flexible enough to be recognized and cleaved by proteases (e.g., chymotrypsin).

    • Poly(Aib)[Derived from Aib NCA]: Like α-MePhe, Aib is α,α-disubstituted (two methyl groups) and forms a 310​ -helix [3]. However, it lacks the aromatic benzyl group, resulting in significantly lower lipophilicity and reduced membrane permeability compared to Poly(α-MePhe).

    Quantitative Data Presentation
    Performance MetricPoly(α-MePhe)Poly(L-Phe)Poly(Aib)
    Precursor Monomer 4-Benzyl-4-methyloxazolidine-2,5-dioneL-Phenylalanine NCAα-Aminoisobutyric acid NCA
    Primary Conformation 310​ -Helixα-Helix / β-Sheet 310​ -Helix
    Ramachandran Angles (φ, ψ) ~ -60°, -30°~ -57°, -47°~ -60°, -30°
    Proteolytic Half-Life > 72 hours (Highly Stable)< 4 hours (Susceptible)> 72 hours (Highly Stable)
    Relative Lipophilicity (LogP) High (Aromatic + Methyl)Moderate (Aromatic)Low (Aliphatic Methyls)
    Membrane Permeability ExcellentModeratePoor

    Experimental Methodologies (Self-Validating Systems)

    To ensure high scientific integrity, the synthesis and characterization of Poly(α-MePhe) must follow a self-validating workflow. The following protocols detail the polymerization of 4-Benzyl-4-methyloxazolidine-2,5-dione and the subsequent stereochemical verification.

    Protocol 1: Open-Vessel Ring-Opening Polymerization (ROP)

    Historically, NCA polymerization required strict anhydrous conditions. However, modern methodologies utilizing lithium hexamethyldisilazide (LiHMDS) allow for rapid, moisture-tolerant, open-vessel polymerization [2].

    Step-by-Step Methodology:

    • Preparation: Dissolve 4-Benzyl-4-methyloxazolidine-2,5-dione (0.5 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) in an open glass vial.

    • Initiation: Rapidly inject a solution of LiHMDS (0.01 mmol in THF) into the monomer solution under vigorous stirring at room temperature. The LiHMDS acts as a strong nucleophile, initiating the ring-opening without being overly hindered by the α,α-disubstitution.

    • Propagation: Allow the reaction to proceed for 15–30 minutes. The rapid decarboxylation (-CO₂) drives the living polymerization forward.

    • Termination & Precipitation: Quench the reaction by adding a drop of acetic acid. Precipitate the resulting Poly(α-MePhe) by dropping the mixture into 50 mL of cold diethyl ether.

    • Purification: Centrifuge the precipitate, wash twice with methanol to remove unreacted monomers, and dry under vacuum.

    G A 4-Benzyl-4-methyloxazolidine-2,5-dione (α-MePhe NCA) B Initiation (LiHMDS in DMF) A->B C Ring-Opening Decarboxylation (-CO2) B->C D Chain Propagation (Living Polymerization) C->D E Poly(α-methylphenylalanine) Rigid 3_10-Helical Polypeptide D->E

    Workflow for the ring-opening polymerization of α-MePhe NCA into a 3_10-helical polypeptide.

    Protocol 2: Stereochemical Analysis via CD and FTIR

    To validate that the causality of the α,α-disubstitution successfully yielded a 310​ -helix (and not an α-helix), perform the following spectroscopic analyses.

    Step-by-Step Methodology:

    • Circular Dichroism (CD) Spectroscopy:

      • Dissolve the purified Poly(α-MePhe) in trifluoroethanol (TFE) to a concentration of 0.1 mg/mL.

      • Scan from 190 nm to 250 nm using a quartz cuvette (1 mm path length).

      • Validation Checkpoint: A successful 310​ -helix will exhibit a strong negative band at ~205 nm and a significantly weaker negative shoulder at ~222 nm . If the polymer formed an α-helix (indicative of monomer impurity or epimerization), you would observe distinct double minima of equal intensity at 208 nm and 222 nm.

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Prepare a KBr pellet or cast a thin film of the polymer on a NaCl plate.

      • Analyze the Amide I band region (1600–1700 cm⁻¹).

      • Validation Checkpoint: The Amide I band for a 310​ -helix typically shifts to a higher frequency (~1660–1665 cm⁻¹ ) compared to the standard α-helix (~1650–1655 cm⁻¹). This shift validates the tighter hydrogen bonding network inherent to the 10-atom ring structure.

    References

    • Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical and Pharmaceutical Bulletin, 55(3), 349-358. URL:[Link]

    • Liu, R., et al. (2024). "Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis." Nature Protocols. URL:[Link]

    • Song, P., et al. (2025). "Ring-opening polymerization of N-carboxyanhydrides: An efficient approach toward peptides, peptoids, and functional materials." Progress in Polymer Science. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4-Benzyl-4-methyloxazolidine-2,5-dione

    Advanced Safety and Operational Protocol for Handling 4-Benzyl-4-methyloxazolidine-2,5-dione As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied scienc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety and Operational Protocol for Handling 4-Benzyl-4-methyloxazolidine-2,5-dione

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science grounded in molecular mechanics. 4-Benzyl-4-methyloxazolidine-2,5-dione (the N-carboxyanhydride, or NCA, of α -methyl-phenylalanine) is a highly specialized, moisture-sensitive monomer used primarily in the synthesis of sterically hindered polypeptides via ring-opening polymerization (ROP)[1][2].

    To handle this compound safely and effectively, you must understand its fundamental reactivity. The electrophilic nature of the NCA ring makes it highly susceptible to nucleophilic attack. When exposed to ambient moisture, water attacks the C-5 carbonyl, opening the ring to form an unstable carbamic acid intermediate that rapidly decarboxylates[2][3]. This releases carbon dioxide ( CO2​ ) gas, which can cause catastrophic overpressurization in sealed containers, while the resulting free amine triggers a cascade of uncontrolled polymerization[2].

    The following guide provides a self-validating framework for the safe handling, polymerization, and disposal of this highly reactive monomer.

    Mechanistic Hazard Profile

    Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must quantify the chemical and physical risks associated with the monomer.

    Table 1: Quantitative Data and Hazard Classifications

    Property / HazardValue / ClassificationOperational Implication
    Chemical Name 4-Benzyl-4-methyloxazolidine-2,5-dione α -methyl-phenylalanine NCA derivative.
    CAS Number 2061940-38-1Unique identifier for SDS cross-referencing[4][5].
    Moisture Sensitivity ExtremeReacts rapidly with H2​O to release CO2​ gas[2].
    Health Hazards Skin Sensitization (Cat 1), Eye Damage (Cat 1)Requires strict dermal and ocular barrier protection to prevent irreversible tissue damage[6].
    Polymerization Risk High (Exothermic)Uncontrolled ring-opening polymerization if exposed to nucleophiles or heat[3].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for NCA handling. Your protective barriers must account for both the solid powder's sensitizing properties and the organic solvents required for its dissolution.

    • Ocular Protection: Snug-fitting chemical splash goggles paired with a full-face shield. Causality: If an NCA container has been compromised by moisture, it may be highly pressurized with CO2​ . Opening the vial can result in a sudden release of gas and glass shrapnel. A face shield provides ballistic protection[6].

    • Dermal Protection (Hands): Double-gloving is mandatory. Use a highly tactile inner nitrile glove and a heavier outer glove (e.g., butyl rubber) when working with the carrier solvents (like DMF or THF) used during ROP[7][8]. Causality: NCAs are potent skin sensitizers. A single exposure can cause lifelong allergic contact dermatitis[6][9].

    • Dermal Protection (Body): A flame-resistant (FR) lab coat with knit cuffs and a chemical-resistant apron.

    • Respiratory Protection: Handling must occur within an inert glovebox. If emergency cleanup outside a controlled environment is required, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of sensitizing dust[9][10].

    Pathway of Moisture-Induced Degradation

    To visualize why our operational protocols are strictly anhydrous, review the logical cascade of NCA degradation below.

    NCA_Degradation N1 Ambient Moisture Exposure N2 Nucleophilic Attack at C-5 Carbonyl N1->N2 N3 Ring-Opening & Decarboxylation N2->N3 N4 CO2 Gas Evolution N3->N4 N6 Uncontrolled Polymerization N3->N6 N5 Container Overpressurization N4->N5 N7 Mitigation: Inert Atmosphere (Glovebox) N7->N1 Prevents N8 Mitigation: Vented Storage Caps / Bubblers N8->N5 Relieves

    Caption: Logical cascade of NCA moisture degradation, CO2 evolution, and corresponding safety mitigations.

    Operational Workflow: Handling & Polymerization

    The following step-by-step methodology ensures the safe transfer, weighing, and initiation of 4-Benzyl-4-methyloxazolidine-2,5-dione without inducing premature decarboxylation.

    Self-Validating Protocol: Inert Handling and ROP Setup

    • Environmental Validation: Transfer the sealed vial of 4-Benzyl-4-methyloxazolidine-2,5-dione into an argon- or nitrogen-filled glovebox. Validation: Do not open the vial until the glovebox sensors read <1 ppm O2​ and <1 ppm H2​O [11]. Even trace moisture will initiate premature ring-opening, ruining monomer stoichiometry.

    • Solvent Deoxygenation: Use strictly anhydrous solvents (e.g., N,N-Dimethylformamide or Tetrahydrofuran). Pass the solvent through activated alumina columns and store over 3Å molecular sieves prior to use.

    • Monomer Dissolution: Weigh the NCA monomer using an anti-static ionizer bar to prevent the aerosolization of the sensitizing powder[10]. Dissolve the monomer completely in the anhydrous solvent inside a Schlenk flask.

    • Controlled Initiation: Add your chosen initiator (e.g., a primary amine or LiHMDS for moisture-tolerant initiation) dropwise to the solution[11]. Seal the flask and transfer it to a fume hood Schlenk line.

    • Reaction Monitoring & Venting: Attach the reaction vessel to the Schlenk line equipped with an oil bubbler. Validation: The visual bubbling of gas through the oil confirms that the ROP is proceeding and CO2​ is safely venting[2]. The complete cessation of bubbling serves as a self-validating indicator that the polymerization has reached completion.

    Emergency Response & Chemical Quenching Plan

    Never dispose of unreacted 4-Benzyl-4-methyloxazolidine-2,5-dione directly into a solid waste bin. Ambient moisture in the bin will react with the NCA, generating enough CO2​ to pressurize and explode a sealed waste container.

    Self-Validating Protocol: Chemical Quenching and Disposal

    • Containment: In the event of a spill, sweep up the solid using non-sparking tools[10]. Do not use water to clean the spill, as this will accelerate gas evolution.

    • Solvent Suspension: Transfer the collected NCA into a large beaker and suspend it in a non-reactive, polar aprotic solvent (e.g., ethyl acetate)[7].

    • Nucleophilic Quenching: Slowly add a 10-fold molar excess of a cheap, low-toxicity primary amine (e.g., ethanolamine) or saturated aqueous sodium bicarbonate ( NaHCO3​ )[3]. Causality: This intentionally forces the rapid, controlled ring-opening of the NCA, converting the dangerous monomer into a stable, inert amino acid or low-molecular-weight oligomer[2].

    • Venting Validation: Stir the mixture vigorously in a well-ventilated fume hood. Validation: The quenching process is officially complete only when no further gas bubbles ( CO2​ ) are observed upon the addition of further base.

    • Disposal: Once neutralized and validated, the resulting solution is no longer an overpressurization risk and can be safely transferred to the standard organic or aqueous waste stream[6].

    Sources

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